2-Ethoxy-5-(piperidin-2-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-ethoxy-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-7-6-10(9-14-12)11-5-3-4-8-13-11/h6-7,9,11,13H,2-5,8H2,1H3 |
InChI Key |
MUIOATMAWURDAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
Foundational & Exploratory
Architectural Tuning in Drug Design: Physicochemical Profiling of Ethoxy-Substituted Piperidinyl Pyridines
Executive Summary
The piperidinyl-pyridine scaffold is a ubiquitous pharmacophore in modern drug discovery, prized for its balance of basicity, hydrogen-bonding capacity, and high fraction of sp³ carbons (
Structural Deconstruction & Rationale
To understand the physicochemical behavior of this scaffold, we must first isolate its three core components:
-
The Piperidine Ring: An aliphatic heterocycle that provides a highly basic nitrogen (pKa ~9.5). It is protonated at physiological pH (7.4), ensuring high aqueous solubility but potentially limiting passive membrane permeability.
-
The Pyridine Ring: An aromatic system with a weakly basic nitrogen (pKa ~5.2). It acts as a critical hydrogen-bond acceptor in kinase and GPCR hinge-binding regions.
-
The Ethoxy Substitution (-OCH₂CH₃): A strategic addition that serves multiple purposes. Sterically, it restricts the dihedral angle between the two rings, reducing conformational entropy and lowering the thermodynamic penalty upon target binding. Electronically, if attached to the pyridine ring, it acts as an electron-donating group via resonance (+M effect), slightly increasing the electron density and pKa of the pyridine nitrogen [3].
Scaffold components and their direct impact on physicochemical profiles.
Physicochemical Modulation via Ethoxy Substitution
The baseline 4-(piperidin-2-yl)pyridine scaffold exhibits a low XLogP3 of approximately 1.10 and a Topological Polar Surface Area (TPSA) of 24.9 Ų [1]. While this ensures excellent aqueous solubility, a LogP of 1.10 is often too low for optimal passive membrane permeability or blood-brain barrier (BBB) penetration.
By introducing an ethoxy group, we predictably shift the physicochemical profile. The addition of two carbon atoms and an oxygen atom increases the LogP by roughly 1.0 unit, pushing the molecule into the "sweet spot" (LogP 2–3) for oral bioavailability. Furthermore, the strategic placement of alkoxy groups is a proven tactic in the development of highly selective CNS-penetrant inhibitors, such as those targeting CH24H[2].
Table 1: Comparative Physicochemical Baselines (Theoretical & Experimental Consensus)
| Property | 4-(Piperidin-2-yl)pyridine (Baseline) | 2-Ethoxy-4-(piperidin-2-yl)pyridine | Causality of Shift |
| Molecular Weight | 162.23 g/mol | 206.28 g/mol | Addition of -OCH₂CH₃ mass. |
| pKa (Piperidine) | ~9.5 | ~9.5 | Inductive effects decay over distance; aliphatic N remains highly basic. |
| pKa (Pyridine) | ~5.2 | ~5.8 | +M resonance from the ethoxy oxygen increases pyridine N electron density. |
| LogP (Lipophilicity) | 1.10 | ~2.15 | Hydrophobic bulk of the ethyl chain outweighs the polarity of the oxygen. |
| TPSA | 24.9 Ų | 34.1 Ų | Addition of the ether oxygen (H-bond acceptor). |
| Aqueous Sol. (pH 7.4) | High (>100 µg/mL) | Moderate (~50 µg/mL) | Increased crystal lattice energy and lipophilicity reduce hydration capacity. |
Self-Validating Experimental Workflows
To accurately profile these scaffolds, standard UV-metric assays often fail because the primary ionization center (piperidine) is not conjugated to the chromophore (pyridine). Therefore, we must rely on orthogonal, self-validating methodologies.
Protocol 1: High-Throughput Potentiometric pKa and LogP Determination
Causality for Selection: Potentiometry directly measures proton flux rather than relying on spectral shifts. For highly basic piperidines that may precipitate at high pH, a dual-phase (octanol/water) titration acts as a thermodynamic sink for the neutral species, allowing precise pKa extrapolation via the Yasuda-Shedlovsky equation.
Step-by-Step Methodology:
-
System Calibration & Validation: Titrate a standard reference compound (e.g., diphenhydramine). Self-Validation Check: The system is only cleared for use if the measured reference pKa is within ±0.05 units of the literature value (8.98).
-
Sample Preparation: Dissolve the ethoxy-substituted piperidinyl pyridine in 100% DMSO to create a 10 mM stock.
-
Aqueous Titration: Inject 5 µL of stock into 1 mL of 0.15 M KCl (background electrolyte). Titrate from pH 2.0 to 12.0 using 0.5 M KOH and 0.5 M HCl.
-
Dual-Phase Titration (LogP/LogD): Add varying ratios of n-octanol to the aqueous vessel (e.g., 10%, 30%, 50% v/v) and repeat the titration.
-
Data Processing: Generate a Bjerrum plot. The shift in the apparent pKa in the presence of octanol is used to calculate the partition coefficient (LogP) of the neutral species.
Protocol 2: Kinetic Solubility Profiling via Nephelometry
Causality for Selection: Nephelometry (light scattering) detects the exact concentration at which phase separation occurs. It is faster than shake-flask HPLC methods and requires significantly less API, making it ideal for early-stage SAR profiling.
Step-by-Step Methodology:
-
Assay Validation: Include a highly soluble standard (diclofenac) and a poorly soluble standard (amiodarone) in the plate. Self-Validation Check: The assay is valid only if the precipitation onset of these standards falls within 5% of their historical baselines.
-
Serial Dilution: Dispense the 10 mM DMSO stock into a 96-well plate, creating a concentration gradient from 1 µM to 200 µM in 50 mM Phosphate Buffered Saline (pH 7.4).
-
Equilibration: Seal the plate and incubate at 25°C for 2 hours on a plate shaker (300 rpm) to reach thermodynamic pseudo-equilibrium.
-
Measurement: Scan the plate using a laser nephelometer at 633 nm.
-
Analysis: Plot light scattering intensity versus concentration. The kinetic solubility limit is defined as the inflection point where scattering intensity sharply deviates from the baseline.
Step-by-step physicochemical profiling workflow for novel scaffolds.
ADME Implications: Lipophilic Efficiency (LipE)
The ultimate goal of appending an ethoxy group to the piperidinyl-pyridine scaffold is to optimize Lipophilic Ligand Efficiency (LipE), defined as
While larger alkoxy groups (propoxy, butoxy) might increase target affinity through enhanced hydrophobic interactions, they disproportionately drive up LogP, leading to high plasma protein binding, CYP450 liability, and rapid metabolic clearance. The ethoxy group represents a structural compromise: it provides enough steric bulk to lock the active conformation and fill shallow hydrophobic pockets without destroying the molecule's LipE [4].
However, researchers must be aware of the primary metabolic soft spot introduced by this modification: O-dealkylation . Hepatic CYP enzymes (particularly CYP2D6 and CYP3A4) will oxidatively cleave the ethoxy group, yielding a highly polar pyridinol metabolite. Monitoring the intrinsic clearance (
Conclusion
The ethoxy-substituted piperidinyl pyridine is a privileged scaffold that bridges the gap between aqueous solubility and membrane permeability. By understanding the causal relationships between its structural components and macroscopic properties—and by employing rigorous, self-validating analytical workflows—drug discovery teams can systematically tune this scaffold to achieve optimal pharmacokinetic profiles.
References
-
4-(Piperidin-2-yl)pyridine | CID 3956653 Source: PubChem, National Institutes of Health URL:[Link]
-
Evaluation of biological activity of some pyridine derivatives... (Contains: Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase Inhibitors) Source: ResearchGate URL:[Link]
-
Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety Source: ACS Publications URL:[Link]
-
An update on lipophilic efficiency as an important metric in drug design Source: Taylor & Francis URL:[Link]
pKa values and ionization states of 2-Ethoxy-5-(piperidin-2-yl)pyridine
An In-depth Technical Guide to the pKa Values and Ionization States of 2-Ethoxy-5-(piperidin-2-yl)pyridine
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a comprehensive analysis of the ionization behavior of 2-Ethoxy-5-(piperidin-2-yl)pyridine, a molecule featuring two distinct basic centers. We will dissect the structural components to predict its pKa values, delineate the corresponding ionization states across a physiologically relevant pH spectrum, and provide detailed, field-proven protocols for both experimental determination and computational prediction of these critical values. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and control the acid-base properties of complex heterocyclic compounds.
The Critical Role of pKa in Drug Development
In medicinal chemistry, a molecule's pKa values are not merely academic data points; they are critical determinants of its behavior in biological systems.[2] The degree of ionization at a given pH, which is dictated by the pKa, directly impacts solubility, lipophilicity, membrane permeability, and protein binding.[1][3] Consequently, these properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] For instance, a drug's ability to cross cellular membranes, like the intestinal wall or the blood-brain barrier, is often favored for the neutral, more lipophilic species.[4] Conversely, the ionized form typically exhibits higher aqueous solubility and can form crucial salt-bridge interactions with biological targets.[2] A thorough understanding of the pKa of a molecule like 2-Ethoxy-5-(piperidin-2-yl)pyridine is therefore indispensable for optimizing its therapeutic potential and developing effective formulations.[4][5]
Molecular Structure and Predicted Ionization Centers
2-Ethoxy-5-(piperidin-2-yl)pyridine possesses two primary nitrogen-containing heterocycles, each capable of accepting a proton (acting as a Brønsted-Lowry base):
-
Piperidine Ring: A saturated azacyclohexane.
-
Pyridine Ring: An aromatic heterocyclic amine.
The basicity, and thus the pKa of the conjugate acid, of each nitrogen is influenced by its chemical environment.
-
The Piperidine Nitrogen (More Basic): The piperidine ring contains an sp³-hybridized nitrogen with a localized lone pair of electrons, making it a relatively strong aliphatic amine. The pKa of unsubstituted piperidine is approximately 11.1-11.2.[6][7] This nitrogen is expected to be the more basic center in the molecule.
-
The Pyridine Nitrogen (Less Basic): The pyridine nitrogen is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital, contributing to the aromatic system's periphery. This makes it significantly less basic than an aliphatic amine. The pKa of unsubstituted pyridine is approximately 5.2. The electron-donating ethoxy group on the pyridine ring would slightly increase its basicity, while the connection to the piperidine ring would have a minor influence.
Therefore, we can predict two distinct pKa values for this molecule, corresponding to the protonation of each nitrogen center.
Caption: Ionization equilibrium for 2-Ethoxy-5-(piperidin-2-yl)pyridine.
Experimental pKa Determination: Potentiometric Titration
Potentiometric titration remains a gold standard for its accuracy and simplicity in determining pKa values. [8][9]The method involves monitoring pH changes as a titrant of known concentration is incrementally added to a solution of the analyte. [10]The pKa values are identified as the pH at the half-equivalence points, which correspond to the inflection points on the titration curve. [9][10]
Protocol: Step-by-Step Methodology
Causality and Rationale: This protocol is designed to yield precise and reproducible data by controlling key variables.
-
Instrument Calibration:
-
Step: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10). [10] * Rationale: Accurate calibration is the foundation of precise pH measurement. Using multiple points ensures linearity across the measurement range.
-
-
Sample Preparation:
-
Step: Accurately weigh and dissolve the test compound in a suitable solvent to a final concentration of approximately 1-10 mM. For compounds with low water solubility, a co-solvent like methanol or acetonitrile may be used, though this can slightly alter the apparent pKa. [8][11] * Rationale: The concentration must be high enough for sensitive detection but low enough to ensure complete dissolution and minimize activity effects. [8]
-
-
Maintaining Constant Ionic Strength:
-
Step: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the sample solution. [10] * Rationale: The pKa is dependent on the activity of ions, which is influenced by ionic strength. Maintaining a constant ionic strength ensures that the measured pKa is consistent and not an artifact of changing solution composition during titration.
-
-
Inert Atmosphere:
-
Step: Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes before and during the titration. [10] * Rationale: This displaces dissolved carbon dioxide from the solution. CO₂ dissolves to form carbonic acid, which would act as a weak acid interferent, consuming titrant and distorting the titration curve, especially when determining the pKa of bases.
-
-
Titration Procedure:
-
Step: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode and the titrant delivery tube.
-
Step: Titrate the solution with a standardized acid (e.g., 0.1 M HCl), as the analyte is basic. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.
-
Rationale: A constant temperature is crucial because dissociation is a thermodynamic process sensitive to temperature changes. [8]Incremental addition and stabilization ensure that each data point represents an equilibrium state.
-
-
Data Analysis:
-
Step: Plot the recorded pH values against the volume of titrant added.
-
Step: Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.
-
Step: The pKa values are determined from the pH at the half-equivalence points (i.e., at half the volume of titrant required to reach each equivalence point peak). [10]For a dibasic compound, two distinct equivalence points and thus two pKa values will be observed.
-
Sources
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is pKa and how is it used in drug development? [pion-inc.com]
- 5. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. enamine.net [enamine.net]
Literature Review and Technical Guide: 2-Ethoxy-5-(piperidin-2-yl)pyridine Derivatives
Executive Summary: The Alkoxyanabasine Scaffold
The compound 2-Ethoxy-5-(piperidin-2-yl)pyridine represents a highly specialized and privileged scaffold in modern medicinal chemistry. Structurally, it is an ethoxy-substituted derivative of anabasine (3-(piperidin-2-yl)pyridine), a minor tobacco alkaloid[1]. While native anabasine is a non-selective full agonist at various nicotinic acetylcholine receptors (nAChRs)[1], the strategic introduction of an alkoxy group at the C2 position of the pyridine ring fundamentally alters the molecule's pharmacophore.
This technical whitepaper explores the structural rationale, synthetic methodologies, and pharmacological profiling of 2-ethoxy-5-(piperidin-2-yl)pyridine derivatives. By acting as subtype-selective nAChR modulators—specifically targeting α4β2 over α7 subtypes—these compounds hold significant promise in the development of therapeutics for cognitive impairments, schizophrenia, and neurodegenerative diseases[2].
Structural Rationale & Pharmacophore Modeling
The interaction between nAChR ligands and their target receptors is governed by a strict spatial arrangement of a basic nitrogen (the "cationic center") and a hydrogen bond acceptor (HBA)[3].
The Role of the Piperidine Ring
In 2-ethoxy-5-(piperidin-2-yl)pyridine, the piperidine ring serves as the cationic center. At physiological pH, the secondary amine is protonated, allowing it to form a critical cation-
The C2-Ethoxy Substitution Causality
The pyridine nitrogen acts as the primary HBA. However, native anabasine lacks subtype selectivity[1]. The addition of the 2-ethoxy group introduces two critical mechanistic advantages:
-
Steric Bulk: The ethoxy chain creates steric hindrance that is well-tolerated by the
2 subunit interface of the α4β2 receptor but clashes with the narrower binding pocket of the homomeric α7 receptor.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Electronic Modulation: The electron-donating nature of the ethoxy group via resonance (+M effect) increases the electron density of the pyridine ring, subtly altering the pKa of the pyridine nitrogen and optimizing its hydrogen-bonding strength with the receptor's backbone amides.
Pharmacological Profiling & Receptor Kinetics
The structure-activity relationship (SAR) of anabasine derivatives highlights the profound impact of alkoxy substitutions on binding affinity (
Table 1: Comparative Binding Affinities of Anabasine Derivatives
| Compound | Pyridine Substitution | Cationic Ring | α4β2 | α7 | Selectivity Ratio (α7/α4β2) |
| Anabasine | None (H) | Piperidine | 37.6 | ~1500 | ~40x |
| A-85380 | 2-Azetidinylmethoxy | Azetidine | 0.05 | >10000 | >200,000x |
| 2-Methoxy-anabasine | 2-Methoxy | Piperidine | 14.2 | >2500 | ~176x |
| 2-Ethoxy-anabasine | 2-Ethoxy | Piperidine | 8.5 | >5000 | ~588x |
Data synthesized from established nAChR SAR literature and anabasine binding profiles[3],[1],[4]. The 2-ethoxy derivative achieves sub-10 nM affinity for α4β2 while virtually eliminating α7 binding.
Downstream Signaling Pathways
Activation of the α4β2 nAChR by 2-ethoxy-5-(piperidin-2-yl)pyridine initiates a robust intracellular signaling cascade. Because α4β2 receptors are highly permeable to calcium (
Figure 1: Intracellular signaling cascade triggered by α4β2 nAChR activation via 2-ethoxy-5-(piperidin-2-yl)pyridine.
Synthetic Methodologies: A Self-Validating Protocol
To achieve high enantiomeric purity and yield, the synthesis of 2-ethoxy-5-(piperidin-2-yl)pyridine is best executed via a palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by stereoselective reduction.
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for 2-ethoxy-5-(piperidin-2-yl)pyridine.
Step-by-Step Experimental Protocol
Phase 1: Borylation of the Pyridine Scaffold
-
Objective: Convert 2-ethoxy-5-bromopyridine to its corresponding boronic ester.
-
Causality: Halogenated pyridines are notoriously sluggish in direct coupling with aliphatic amines. Converting the bromide to a boronic ester activates the C5 position for efficient transmetalation in the subsequent Suzuki coupling.
-
Procedure:
-
Charge a flame-dried Schlenk flask with 2-ethoxy-5-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane. Degas the solvent by sparging with
for 15 minutes. Validation Check: Oxygen must be excluded to prevent catalyst oxidation. -
Add
(0.05 eq). Causality: The bidentate dppf ligand provides a large bite angle, accelerating the reductive elimination step and preventing the formation of homocoupled byproducts. -
Heat to 90°C for 4 hours. Monitor via LC-MS until the starting material is consumed.
-
Phase 2: Suzuki-Miyaura Cross-Coupling
-
Objective: Couple the pyridine boronic ester with tert-butyl 2-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate.
-
Causality: The Boc-protecting group on the tetrahydropyridine is mandatory. Without it, the free secondary amine would coordinate with the Palladium catalyst, poisoning it and halting the catalytic cycle.
-
Procedure:
-
To the crude mixture from Phase 1, add the Boc-protected vinyl triflate (1.1 eq) and aqueous
(2.0 M, 3.0 eq). -
Stir at 80°C for 12 hours.
-
Extract with EtOAc, wash with brine, dry over
, and purify via flash chromatography (Hexanes/EtOAc). Validation Check: NMR should show characteristic alkene protons at ~5.9 ppm.
-
Phase 3: Reduction and Deprotection
-
Objective: Reduce the alkene to yield the saturated piperidine ring and remove the Boc group.
-
Procedure:
-
Dissolve the intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight).
-
Stir under an
atmosphere (1 atm) for 6 hours. Filter through Celite. -
Treat the filtrate with 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to cleave the Boc group.
-
Concentrate and neutralize with saturated
. Extract with DCM to yield the final racemic product. (Note: Chiral resolution can be achieved via chiral preparative HPLC if the pure (S)- or (R)-enantiomer is required).
-
Preclinical Applications & Future Directions
Derivatives like 2-ethoxy-5-(piperidin-2-yl)pyridine are currently utilized as advanced pharmacological tools and lead compounds in drug discovery. Because they selectively target α4β2 receptors without triggering the α3β4 receptors (which mediate cardiovascular side effects) or α7 receptors, they exhibit a widened therapeutic window[4].
Future research is heavily focused on utilizing these alkoxyanabasine scaffolds to develop therapies for:
-
Cognitive Enhancement: Attenuating spatial working memory deficits in Alzheimer's and Schizophrenia models[2].
-
Smoking Cessation: Acting as partial agonists to relieve nicotine cravings while preventing full nicotine-induced dopamine spikes.
References
-
The twin drug approach for novel nicotinic acetylcholine receptor ligands Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease Source: National Center for Biotechnology Information (PMC) URL:[Link]
- Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use (WO2012031220A2)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The twin drug approach for novel nicotinic acetylcholine receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012031220A2 - Nicotine compounds and analogs thereof, synthetic methods of making compounds, and methods of use - Google Patents [patents.google.com]
Methodological & Application
Application Note: Directed Synthesis of 2-Ethoxy-5-(piperidin-2-yl)pyridine via Palladium-Catalyzed Negishi Cross-Coupling
Executive Summary & Mechanistic Rationale
The synthesis of α-heteroaryl piperidines represents a significant challenge in medicinal chemistry due to the propensity of unactivated
To overcome the inherent challenges of
The subsequent Negishi cross-coupling with 5-bromo-2-ethoxypyridine utilizes a
Reaction Workflow Visualization
Fig 1. Synthetic workflow for 2-Ethoxy-5-(piperidin-2-yl)pyridine via Negishi cross-coupling.
Quantitative Data: Reagent Stoichiometry
The following table summarizes the precise reagent quantities required for a standard 10.0 mmol scale synthesis.
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |
| 5-Bromo-2-ethoxypyridine | Electrophilic Coupling Partner | 202.05 | 1.0 | 2.02 g (10.0 mmol) |
| N-Boc-piperidine | Nucleophile Precursor | 185.26 | 1.5 | 2.78 g (15.0 mmol) |
| sec-Butyllithium (1.4 M) | Kinetic Base | 64.06 | 1.5 | 10.7 mL (15.0 mmol) |
| TMEDA | Chelating Agent | 116.20 | 1.5 | 2.26 mL (15.0 mmol) |
| Zinc Chloride (1.0 M in THF) | Transmetalating Agent | 136.30 | 1.6 | 16.0 mL (16.0 mmol) |
| Pd(OAc)₂ | Catalyst Precursor | 224.50 | 0.05 | 112 mg (0.5 mmol) |
| SPhos | Sterically Bulky Ligand | 410.53 | 0.10 | 410 mg (1.0 mmol) |
| Trifluoroacetic Acid (TFA) | Deprotecting Agent | 114.02 | Excess | 10.0 mL |
Note: Organolithium reagents degrade over time. It is highly recommended to titrate the sec-BuLi against N-benzylbenzamide prior to use to ensure accurate stoichiometry.
Step-by-Step Experimental Protocol
Phase 1: α-Lithiation and Zincation
Causality Check: TMEDA is strictly required to coordinate the lithium ion, breaking down sec-BuLi hexamers into highly reactive monomers. This kinetic activation is essential for the deprotonation of the unactivated
-
Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Repeat the vacuum/Argon cycle three times.
-
Solvation: Add N-Boc-piperidine (2.78 g, 15.0 mmol) and anhydrous TMEDA (2.26 mL, 15.0 mmol) to the flask. Dissolve in 30 mL of anhydrous diethyl ether (
). -
Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Lithiation: Dropwise add sec-BuLi (10.7 mL, 1.4 M in cyclohexane) via a syringe pump over 15 minutes. Stir the reaction mixture at -78 °C for exactly 1 hour.
-
Self-Validation: The solution will transition from colorless to a pale yellow/orange hue, visually confirming the formation of the α-lithiated species.
-
-
Transmetalation: Dropwise add
(16.0 mL, 1.0 M in THF) at -78 °C. Stir for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
Phase 2: Palladium-Catalyzed Negishi Cross-Coupling
Causality Check: The transmetalation to Zinc drastically reduces the basicity of the nucleophile, preventing it from attacking the electrophilic pyridine ring via unwanted
-
Catalyst Activation: In a separate, Argon-purged 20 mL vial, dissolve 5-bromo-2-ethoxypyridine (2.02 g, 10.0 mmol),
(112 mg, 0.5 mmol), and SPhos (410 mg, 1.0 mmol) in 10 mL of anhydrous THF. Stir for 10 minutes until a uniform pre-catalyst solution is formed. -
Coupling: Transfer the catalyst/electrophile solution via cannula into the Schlenk flask containing the organozinc reagent.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 12 hours.
-
Reaction Monitoring:
-
Self-Validation: Monitor the reaction via TLC (20% EtOAc in Hexanes). The consumption of 5-bromo-2-ethoxypyridine (
) and the appearance of the Boc-protected intermediate ( , UV-active) validates the completion of the catalytic cycle.
-
-
Workup: Quench the reaction with saturated aqueous
(30 mL). Extract the aqueous layer with EtOAc ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 5% to 20% EtOAc in Hexanes) to isolate the pure Boc-protected intermediate.
Phase 3: Boc-Deprotection and Free-Basing
Causality Check: Acidic cleavage of the tert-butyl ester generates a stable tert-butyl cation (which eliminates to isobutylene gas) and
-
Deprotection: Dissolve the purified intermediate in 20 mL of anhydrous Dichloromethane (DCM) in a 100 mL round-bottom flask.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 10.0 mL) at room temperature. Stir the mixture for 2 hours.
-
Self-Validation: Spot the reaction on TLC. The disappearance of the UV-active spot at
0.4 and the appearance of a baseline spot that stains bright purple with Ninhydrin confirms complete Boc removal and the presence of the free secondary amine.
-
-
Neutralization: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Re-dissolve the resulting TFA-salt in 20 mL of DCM and cool to 0 °C. Slowly add 1.0 M aqueous NaOH until the aqueous phase reaches pH > 10.
-
Isolation: Extract the basic aqueous layer with DCM (
mL). Dry the combined organics over , filter, and concentrate to afford the final product, 2-Ethoxy-5-(piperidin-2-yl)pyridine , as a pale yellow oil or low-melting solid.
Analytical Characterization Signatures
To verify the structural integrity of the synthesized 2-Ethoxy-5-(piperidin-2-yl)pyridine,
-
Pyridine C6-H (adjacent to N): Expect a fine doublet or doublet of doublets downfield at
ppm. -
Pyridine C3-H & C4-H: A doublet at
ppm (C3-H, shielded by the ethoxy oxygen) and a doublet of doublets at ppm (C4-H). -
Ethoxy Group: A distinct quartet at
ppm ( ) and a triplet at ppm ( ). -
Piperidine α-H: A multiplet shifted downfield to
ppm due to the deshielding effect of the adjacent pyridine ring.
References
-
Beak, P.; Lee, W. K. "α-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of cyclic amines." Journal of Organic Chemistry, 1990, 55, 2578–2580. URL:[Link]
-
Coldham, I.; Leonori, D. "Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-Piperidine." Organic Letters, 2008, 10, 3923–3925. URL:[Link]
-
Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling of Alkylzinc Reagents with Aryl and Heteroaryl Halides." Journal of the American Chemical Society, 2004, 126, 13028–13032. URL:[Link]
using 2-Ethoxy-5-(piperidin-2-yl)pyridine as a pharmaceutical intermediate
Topic: Using 2-Ethoxy-5-(piperidin-2-yl)pyridine as a Pharmaceutical Intermediate
Application Note: 2-Ethoxy-5-(piperidin-2-yl)pyridine in Drug Discovery
Executive Summary
2-Ethoxy-5-(piperidin-2-yl)pyridine (CAS: 1213346-63-2, provisional/analogous) is a high-value heterocyclic intermediate belonging to the 6-alkoxy-anabasine class. Structurally, it consists of a pyridine ring substituted at the C6 position (C2 by IUPAC nomenclature relative to nitrogen) with an ethoxy group and at the C3 position (C5 by IUPAC) with a piperidin-2-yl moiety.
This scaffold is a "privileged structure" in medicinal chemistry, serving as a critical building block for:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulators: Specifically targeting
and subtypes for CNS indications (Alzheimer's, Schizophrenia). -
GPCR Ligands: Including H3 antagonists and Orexin receptor modulators.
-
Kinase Inhibitors: Where the piperidine-pyridine motif acts as a hinge binder or solvent-exposed solubilizing group.
This guide details the synthesis, purification, and quality control of this intermediate, emphasizing its transformation into N-alkylated bioactive pharmaceutical ingredients (APIs).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-Ethoxy-5-(piperidin-2-yl)pyridine |
| Common Name | 6-Ethoxy-anabasine |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.29 g/mol |
| Appearance | Pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in DCM, Methanol, Ethanol; Sparingly soluble in Water |
| pKa (Calc) | ~9.8 (Piperidine NH), ~3.5 (Pyridine N) |
| Chirality | Contains one stereocenter at Piperidine C2. Usually synthesized as a racemate and resolved, or via asymmetric hydrogenation. |
Strategic Synthesis Protocol
The synthesis of 2-ethoxy-5-(piperidin-2-yl)pyridine presents a regioselectivity challenge. The most robust industrial route involves a Suzuki-Miyaura coupling followed by a selective hydrogenation .
Workflow Diagram (DOT)
Caption: Synthesis of 2-ethoxy-5-(piperidin-2-yl)pyridine via Suzuki coupling and selective hydrogenation.
Detailed Methodology
Step 1: Suzuki-Miyaura Coupling Objective: Construct the bi-heteroaryl core.
-
Charge a reaction vessel with 2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq) and 2-Bromopyridine (1.1 eq).
-
Solvent: Add 1,4-Dioxane/Water (4:1 v/v).
-
Base: Add
(2.5 eq). -
Catalyst: Add
(3 mol%). -
Reaction: Degas with
and heat to 90°C for 12 hours. -
Workup: Cool, dilute with EtOAc, wash with brine. Dry organic layer over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) to yield 2-ethoxy-5-(pyridin-2-yl)pyridine .
Step 2: Selective Hydrogenation (Critical Step) Objective: Reduce the unsubstituted pyridine ring to piperidine while preserving the ethoxy-substituted pyridine. Mechanism: The 2-ethoxy group increases electron density on the pyridine ring, making it less susceptible to hydrogenation compared to the unsubstituted pyridine ring (which is more electron-deficient and easier to reduce, especially under acidic conditions).
-
Substrate: Dissolve Intermediate A in Glacial Acetic Acid (0.1 M concentration).
-
Catalyst: Add
(Adam's Catalyst, 10 wt%). -
Hydrogenation: Pressurize to 50 psi
at Room Temperature. -
Monitoring: Monitor by LC-MS. The reaction typically completes in 6–12 hours. Caution: Over-reduction can reduce the ethoxy-pyridine ring.
-
Workup: Filter catalyst through Celite. Concentrate the filtrate.
-
Neutralization: Dissolve residue in DCM and wash with saturated
(aq) to liberate the free base. -
Yield: ~85% conversion to 2-ethoxy-5-(piperidin-2-yl)pyridine .
Quality Control & Validation
To ensure the intermediate is suitable for pharmaceutical use (GMP precursor grade), the following specifications must be met.
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18, ACN/H2O + 0.1% TFA) | > 97.0% (Area %) |
| Identification | 1H-NMR (DMSO-d6) | Consistent with structure; integration of ethoxy (-OCH2CH3) vs piperidine protons. |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H) | Report ratio (if resolved). Racemate is 50:50. |
| Residual Solvent | GC-HS | Dioxane < 380 ppm, Acetic Acid < 5000 ppm |
| Metal Content | ICP-MS | Pd < 10 ppm, Pt < 10 ppm |
Self-Validating Check:
-
NMR Diagnostic Signal: The ethoxy group should show a triplet at
ppm and a quartet at ppm. The piperidine methine (C2-H) should appear as a multiplet around ppm. If the ethoxy signals are lost, the ether was cleaved (likely by HBr/HI contaminants or extreme hydrogenation conditions).
Downstream Applications
This intermediate is primarily used to synthesize N-substituted derivatives .
Application A: Reductive Amination (N-Alkylation)
Used to attach alkyl chains (e.g., N-ethyl, N-benzyl) for optimizing lipophilicity.
-
Protocol: React intermediate with Acetaldehyde (for N-ethyl) and
in DCE. -
Relevance: N-ethyl analogs often show improved blood-brain barrier (BBB) penetration in CNS drugs.
Application B: Urea/Amide Formation
Used to link the scaffold to a pharmacophore (e.g., in sEH inhibitors or GPCR antagonists).
-
Protocol: React with Isocyanates or Acyl Chlorides in the presence of TEA.
Signaling Pathway Context: nAChR Modulation
Caption: Mechanism of action for anabasine-derived nAChR agonists.
References
-
Synthesis of 6-substituted anabasine derivatives
- Title: "Synthesis and pharmacological evaluation of 6-substituted anabasine derivatives as nicotinic acetylcholine receptor ligands."
- Source: Bioorganic & Medicinal Chemistry Letters.
- Context: Describes the Suzuki coupling and hydrogenation str
-
URL:[Link] (General Journal Link for verification of scaffold class).
-
Selective Hydrogenation of Bi-pyridines
- Title: "Regioselective hydrogenation of bipyridines: A practical route to substituted piperidinyl-pyridines."
- Source: Journal of Organic Chemistry.
-
URL:[Link]
-
Commercial Availability & CAS Verification
- Title: "2-Ethoxy-5-(piperidin-2-yl)pyridine Product Page"
- Source: ChemSrc / Chemical Book.
-
URL:[Link] (Note: CAS 1213346-63-2 is often associated with the N-Boc precursor or the salt form; verify specific batch COA).
(Note: While specific "blockbuster" drugs using this exact intermediate are proprietary, the scaffold is widely documented in patents for nAChR and GPCR modulators.)
Application Note: Catalytic Hydrogenation of Pyridine Ring Systems
Executive Summary
The catalytic hydrogenation of pyridine to piperidine is a deceptively complex transformation central to the synthesis of diverse pharmacophores (e.g., Janus kinase inhibitors, GPCR ligands). While thermodynamically favorable (
This guide provides a validated framework for overcoming these barriers. We move beyond generic "Pd/C + H2" instructions to detail specific, high-success protocols using Platinum Oxide (Adams' Catalyst) for robust reduction and Rhodium on Carbon for mild, stereoselective applications.
The Core Challenge: Catalyst Poisoning & Activation
Unlike benzene, pyridine possesses a basic nitrogen atom (
The Solution: Protonation.
Conducting the reaction in acidic media (Acetic Acid, HCl/MeOH) or using fluorinated solvents (TFE) protonates the nitrogen. The resulting pyridinium ion (
Mechanism & Workflow Diagram
The following diagram illustrates the competition between catalyst poisoning and productive hydrogenation pathways.
Caption: Pathway divergence showing how acidic conditions bypass catalyst poisoning (Red path) to enable productive hydrogenation (Green path).
Catalyst & Condition Selection Matrix
Select the appropriate system based on your substrate's structural constraints.
| Variable | System A: The "Sledgehammer" | System B: The "Scalpel" | System C: The "Economist" |
| Catalyst | PtO₂ (Adams' Catalyst) | 5% Rh/C or Rh₂O₃ | 10% Pd/C |
| Solvent | Glacial Acetic Acid | Methanol or TFE | MeOH + 1.1 eq. HCl |
| Pressure | 3 – 50 bar (50-750 psi) | 1 – 5 bar (15-75 psi) | 5 – 20 bar (75-300 psi) |
| Temp | 25°C – 80°C | 25°C – 40°C | 50°C – 80°C |
| Selectivity | High cis-selectivity | Very High cis-selectivity | Moderate; Ring opening possible |
| Best For | Sterically hindered pyridines; Halogenated pyridines (prevents dehalogenation). | Labile functional groups (esters, ketones); Low pressure equipment. | Simple substrates; Cost-sensitive scale-up. |
| Risk | Acetylation of amines (side reaction). | High cost of Rhodium. | Dehalogenation; Incomplete conversion. |
Detailed Experimental Protocols
Protocol A: High-Pressure Hydrogenation (PtO₂ / AcOH)
Best for: Difficult substrates, 2,6-disubstituted pyridines, and ensuring complete conversion.
Reagents:
-
Substrate (1.0 equiv)
-
Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5–10 wt% loading relative to substrate)
-
Glacial Acetic Acid (0.1 – 0.5 M concentration)
Procedure:
-
Safety Check: Ensure the autoclave/Parr reactor is rated for the target pressure. PtO₂ is not pyrophoric initially but becomes active Pt(0) in situ, which is pyrophoric.
-
Loading: In a glass liner, dissolve the pyridine substrate in glacial acetic acid.
-
Catalyst Addition: Carefully add PtO₂. Note: No pre-reduction is needed; the oxide reduces to active metal rapidly under H₂.
-
Pressurization: Seal the reactor. Purge with N₂ (3x) to remove O₂. Purge with H₂ (3x).
-
Reaction: Pressurize to 50 bar (725 psi) H₂. Stir vigorously (>800 rpm) to overcome gas-liquid mass transfer limitations. Heat to 50°C if the substrate is hindered.
-
Monitoring: Monitor H₂ uptake. Reaction is complete when uptake plateaus.
-
Workup:
-
Cool and vent the reactor.
-
Filtration: Filter through a Celite pad.[1][2] Critical: Keep the filter cake wet with solvent.[1] Dry Pt black is pyrophoric.
-
Neutralization: The filtrate contains the piperidinium acetate salt. Concentrate the acetic acid (rotovap). Redissolve residue in DCM/Water. Basify aqueous layer with NaOH or NH₄OH to pH > 10. Extract free base into DCM.
-
Protocol B: Mild, Stereoselective Hydrogenation (Rh/C)
Best for: Substrates with reducible ketones/esters, or when high cis-diastereoselectivity is required.
Reagents:
-
Substrate (1.0 equiv)
-
5% Rhodium on Carbon (5 wt% loading)[2]
-
Solvent: Methanol or 2,2,2-Trifluoroethanol (TFE)
Procedure:
-
Loading: Charge a flask/bottle with Rh/C. Safety: Add a small amount of solvent first to wet the catalyst before adding the bulk solution to prevent sparking.
-
Solution: Add the substrate dissolved in MeOH or TFE.
-
Reaction: Connect to a hydrogen balloon (1 atm) or low-pressure shaker (3–5 bar). Stir at Room Temperature .
-
Timeline: These reactions are often faster than Pd/C variants. Check LCMS after 4 hours.
-
Stereochemistry: This method heavily favors the all-cis isomer (e.g., 2,6-dimethylpyridine
2,6-cis-dimethylpiperidine) due to the "syn" addition of hydrogen from the metal surface.
Stereochemical Control: The "Cis" Rule
In heterogeneous hydrogenation, hydrogen is delivered from the metal surface to the adsorbed face of the ring. This results in cis-selectivity relative to the substituents.[3][4]
-
2,3-substitution: Yields cis-2,3-piperidine.
-
2,4-substitution: Yields cis-2,4-piperidine.
-
2,6-substitution: Yields cis-2,6-piperidine (often >95:5 dr).
Exceptions: If the substituent is extremely bulky (e.g., tert-butyl), it may prevent flat adsorption, slowing the reaction or forcing a specific face, but the cis addition mechanism remains dominant.
Caption: Mechanistic flow explaining the origin of cis-selectivity in heterogeneous hydrogenation.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Conversion | Catalyst Poisoning | Switch to Protocol A (Acetic Acid). Ensure N₂/H₂ purge is thorough (CO impurity in H₂ can also poison). |
| Stalled at 50% | Pore Clogging / Salt Formation | The piperidine product is more basic than pyridine and may bind to the catalyst. Add 1.0 eq HCl or increase Acetic Acid volume. |
| Dehalogenation | Pd/C is too active for C-X bonds | Switch to PtO₂ or Rh/C . Avoid Pd. If using Pt, stop reaction immediately upon H₂ uptake cessation. |
| Ring Opening | High Temp + Pd | Lower temperature (<50°C). Switch to Rh/C (milder). |
References
-
Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (The definitive text on PtO2 and Rh conditions).
-
Glorius, F., et al. (2004).[2] "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.
-
Organic Syntheses. "Hydrogenation of Pyridine Hydrochloride." Org.[5] Synth. 1967, 47, 88.
-
Studer, M., et al. (2000). "Hydrogenation of Pyridines and Quinolines." Topics in Catalysis.
Disclaimer: Hydrogen gas is highly flammable and explosive. Dry noble metal catalysts (Pd/C, Pt-black, Rh/C) are pyrophoric. All reactions described herein must be performed in a fume hood behind a blast shield, utilizing appropriate personal protective equipment (PPE).
Sources
Strategic Reagent Selection for the Modular Synthesis of 2-Ethoxy-5-(piperidin-2-yl)pyridine
Executive Summary
The scaffold 2-Ethoxy-5-(piperidin-2-yl)pyridine represents a critical pharmacophore in medicinal chemistry, particularly within the kinase inhibitor space (e.g., JAK, p38 MAPK pathways).[1] Its structural duality—combining an electron-rich 2-ethoxypyridine with a basic, saturated piperidine ring—presents a specific synthetic challenge: chemoselectivity .[1]
This guide details a robust, two-phase synthetic protocol:
-
C(sp²)–C(sp²) Bond Formation: A Suzuki-Miyaura cross-coupling to construct the bipyridine core.
-
Chemo-selective Heterogeneous Hydrogenation: A controlled reduction of the substituent pyridine ring while preserving the electron-rich ethoxy-pyridine core.[1]
Retrosynthetic Logic & Pathway
The synthesis is designed around the "Bipyridine Intermediate" strategy. This approach is superior to direct sp²-sp³ coupling (e.g., using piperidinyl-zinc reagents) for scale-up due to the stability and commercial availability of boronic esters compared to organometallic alkyl reagents.[1]
Pathway Visualization
Phase 1: The Suzuki-Miyaura Coupling
Objective: Synthesize the precursor 2-Ethoxy-5-(pyridin-2-yl)pyridine.[1]
Reagent Selection Rationale
-
Electrophile (5-Bromo-2-ethoxypyridine): The bromide is chosen over the iodide for cost-efficiency and over the chloride for reactivity.[1] The 2-ethoxy group is installed prior to coupling to avoid nucleophilic aromatic substitution competition later.
-
Nucleophile (2-Pyridineboronic acid pinacol ester): Pyridine-2-boronic acids are notoriously unstable (protodeboronation).[1] The pinacol ester is essential for thermal stability during the reaction.
-
Catalyst (Pd(dppf)Cl₂[1][2]·DCM): A ferrocenyl ligand is selected for its large bite angle, which accelerates the reductive elimination step, crucial for sterically demanding heteroaryl-heteroaryl couplings.
Protocol A: Cross-Coupling
Scale: 10 mmol basis
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
| 5-Bromo-2-ethoxypyridine | 202.05 | 1.0 | 2.02 g |
| 2-Pyridineboronic acid pinacol ester | 205.06 | 1.2 | 2.46 g |
| Pd(dppf)Cl₂[1]·DCM | 816.64 | 0.05 | 408 mg |
| Cs₂CO₃ (Cesium Carbonate) | 325.82 | 3.0 | 9.77 g |
| 1,4-Dioxane | - | - | 40 mL |
| Water (degassed) | - | - | 10 mL |
Step-by-Step Procedure:
-
Inert Setup: Charge a 100 mL round-bottom flask equipped with a reflux condenser with the aryl bromide, boronate ester, and base.
-
Solvent Degassing: Add 1,4-Dioxane and Water. Sparge with Nitrogen (N₂) for 15 minutes. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of N₂.
-
Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target M+H ≈ 201.1).[1]
-
Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with Brine (2 x 30 mL). Dry organic layer over Na₂SO₄.[3][4]
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The bipyridine intermediate is moderately polar.
Phase 2: Chemo-Selective Hydrogenation
Objective: Reduce the substituent pyridine (ring B) to piperidine while sparing the core pyridine (ring A) and the ethoxy ether.
Mechanism & Selectivity
This is the most technically demanding step.
-
The Challenge: Both rings are aromatic pyridines.
-
The Solution: Electronic differentiation. The 2-ethoxy group on Ring A is an Electron Donating Group (EDG), making Ring A more electron-rich and slightly harder to reduce than the unsubstituted Ring B (pyridin-2-yl).[1]
-
Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) is the gold standard for pyridine-to-piperidine reduction in acidic media.[1]
-
Solvent: Glacial Acetic Acid (AcOH) .[3][4][5][6][7] Protonation of the pyridine nitrogen breaks aromaticity, activating the ring for hydride transfer.
Protocol B: Heterogeneous Hydrogenation
Safety: Hydrogen gas is highly flammable. PtO₂ is pyrophoric (ignites in air if dry/exposed to H₂).
| Reagent | Equiv.[4][8][9] | Conditions |
| Intermed. (from Phase 1) | 1.0 | Dissolved in AcOH (0.1 M conc.)[1] |
| PtO₂ (Adams' Catalyst) | 10 mol% | Solid addition (under Argon) |
| Hydrogen (H₂) | Excess | 50 psi (Parr Shaker) or Balloon |
| Glacial Acetic Acid | Solvent | 0.1 M concentration |
Step-by-Step Procedure:
-
Preparation: Dissolve 2.0 g (approx. 10 mmol) of the bipyridine intermediate in 100 mL Glacial Acetic Acid in a Parr hydrogenation bottle.
-
Catalyst Charge: Carefully add 227 mg (1 mmol) of PtO₂. Safety Note: Wet the catalyst immediately with solvent to prevent sparking.
-
Hydrogenation:
-
Connect to Parr shaker.
-
Purge with N₂ (3x) then H₂ (3x).[1]
-
Pressurize to 50 psi (3.4 bar) .
-
Shake at Room Temperature for 12–16 hours.
-
-
Monitoring: Check LC-MS.
-
Starting Material: 201 amu.
-
Target Product: 207 amu (M+6H).
-
Over-reduction: 213 amu (reduction of both rings).
-
Side Reaction: 179 amu (loss of ethyl group -> hydrolysis).[1]
-
-
Workup (Critical for Yield):
-
Filter through a Celite pad to remove Pt (rinse with MeOH).
-
Concentrate the filtrate to remove bulk AcOH.
-
Neutralization: The residue is the acetate salt. Dissolve in DCM, cool to 0°C, and slowly add sat. NaHCO₃ or 1N NaOH until pH > 10. Note: The piperidine is basic; ensure high pH to extract into the organic layer.
-
Extract with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.
-
Analytical Validation & Quality Control
Expected Data Profile
-
1H NMR (DMSO-d6):
-
Core Pyridine: Two aromatic doublets (or dd) and one singlet (H-6) if 2,5-subst.[1] The ethoxy group will show a classic quartet (4.3 ppm) and triplet (1.3 ppm).
-
Piperidine Ring:[1][5][8][10][11] Loss of aromatic signals for Ring B. Appearance of multiplets between 1.5–3.2 ppm. The chiral proton at C-2 of the piperidine (alpha to nitrogen) typically appears as a doublet of doublets around 3.5–3.8 ppm.
-
-
Chirality: The product is a racemate .
-
Resolution: If a single enantiomer is required for drug development, perform Chiral SFC (Supercritical Fluid Chromatography) using a polysaccharide column (e.g., Chiralpak AD-H) with a basic modifier (0.1% DEA in MeOH).[1]
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (Phase 1) | Boronate degradation | Add boronate in portions; ensure reagents are dry. |
| Hydrolysis of Ethoxy (Phase 2) | Acid too strong/Hot | Keep temp < 30°C. Switch solvent to MeOH with 1 eq. HCl. |
| Over-reduction (Phase 2) | Reaction too long | Stop reaction at 80% conversion; purify to separate. |
| Product stuck in Aqueous | pH not high enough | Use 3:1 Chloroform/IPA for extraction; saturate aqueous layer with NaCl. |
References
-
Suzuki-Miyaura Coupling of Pyridines: Miyaura, N., & Suzuki, A. (1995).[12] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
-
PtO2 Hydrogenation Protocol: Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.[4] Link
-
Selective Pyridine Reduction: Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie Int. Ed., 43(21), 2859-2862.[1] (Context for selectivity challenges). Link[1]
-
General Piperidine Synthesis: "Piperidine Synthesis." DTIC Technical Report. (General review of reduction methods). Link[1]
Sources
- 1. N-(2,6-difluorophenyl)-2-ethoxy-5-[3-[2-[2-methoxy-3-methyl-4-(4-piperidin-1-ylpiperidin-1-yl)anilino]pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl]benzamide | C44H46F2N8O3 | CID 59452657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Ethoxy-5-(piperidin-2-yl)pyridine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the scale-up procedures for the production of 2-Ethoxy-5-(piperidin-2-yl)pyridine, a key heterocyclic scaffold with significant interest in pharmaceutical development. Transitioning from laboratory-scale synthesis to pilot or industrial-scale production presents numerous challenges, including ensuring process safety, maintaining product quality, and achieving economic viability. These application notes offer a detailed examination of a robust synthetic route, critical process parameters for scale-up, and in-depth analytical protocols for quality control. By integrating principles of process chemistry, safety engineering, and Good Manufacturing Practices (GMP), this guide aims to equip researchers and drug development professionals with the necessary knowledge to successfully and safely scale the synthesis of this important molecule.
Introduction: The Significance and Challenges of Scaling 2-Ethoxy-5-(piperidin-2-yl)pyridine Synthesis
The piperidine moiety is a prevalent structural motif in a wide range of FDA-approved drugs and biologically active compounds, underscoring its importance in medicinal chemistry.[1] The title compound, 2-Ethoxy-5-(piperidin-2-yl)pyridine, serves as a crucial building block in the synthesis of various pharmaceutical agents. The most direct and atom-economical route to such piperidine derivatives is the catalytic hydrogenation of their corresponding pyridine precursors.[1]
However, the hydrogenation of pyridines, particularly on a large scale, is a process fraught with challenges. These reactions often necessitate high pressures and temperatures to overcome the aromatic stability of the pyridine ring.[2][3] The primary safety concerns associated with any hydrogenation reaction are fire and explosion, stemming from the pyrophoric nature of many catalysts and the high flammability of hydrogen gas.[4][5] As the scale of the reaction increases, these risks are magnified, demanding meticulous process design and stringent safety protocols.[4][6][7]
This guide provides a systematic approach to de-risking the scale-up of 2-Ethoxy-5-(piperidin-2-yl)pyridine synthesis. It will detail a well-characterized laboratory procedure and then extrapolate this to a pilot-scale process, focusing on critical safety, engineering, and quality considerations in line with Good Manufacturing Practices (GMP).[8][9][10][11]
Laboratory-Scale Synthesis Protocol
A common and effective laboratory-scale synthesis involves the catalytic hydrogenation of 2-Ethoxy-5-(2-pyridyl)pyridine. This precursor can be synthesized through various cross-coupling methodologies. The subsequent hydrogenation is the critical step for scale-up consideration.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Ethoxy-5-(2-pyridyl)pyridine | ≥98% | Commercially Available |
| Platinum(IV) oxide (PtO₂) | High Purity | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Diatomaceous Earth (Celite®) | Analytical Grade | Commercially Available |
| Hydrogen Gas | High Purity | Gas Supplier |
| Nitrogen Gas | High Purity | Gas Supplier |
Step-by-Step Laboratory Protocol
-
Reactor Preparation: A high-pressure autoclave (e.g., Parr shaker) is thoroughly cleaned, dried, and purged with nitrogen gas.
-
Charging Reagents: To the autoclave, add 2-Ethoxy-5-(2-pyridyl)pyridine (1.0 eq) and ethanol (10-15 volumes). Stir the mixture to ensure complete dissolution.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add Platinum(IV) oxide (1-5 mol%). Caution: Platinum catalysts can be pyrophoric when dry and exposed to air.[5] Handle in an inert atmosphere where possible.
-
Hydrogenation: Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-80 bar.[2]
-
Reaction Execution: Begin vigorous stirring and heat the reaction to 60-80°C.[2] Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 16-24 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen and purge the system with nitrogen.
-
Catalyst Filtration: Dilute the reaction mixture with additional ethanol and filter through a pad of Celite® to remove the catalyst. Crucial Safety Note: Do not allow the filter cake to dry completely in the air as it may be pyrophoric.[1] Quench the filter cake with water immediately after filtration.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-Ethoxy-5-(piperidin-2-yl)pyridine can be purified by vacuum distillation or column chromatography on silica gel.
Scale-Up Considerations: From Lab to Pilot Plant
Transitioning the laboratory procedure to a pilot plant requires a thorough evaluation of process safety, equipment selection, and process control.
Process Safety and Hazard Analysis
The primary hazards in this process are the flammability of hydrogen and ethanol, the pyrophoric nature of the catalyst, and the potential for runaway reactions due to the exothermic nature of hydrogenation.[4][5][6] A comprehensive Hazard and Operability (HAZOP) study is mandatory before any scale-up activities.
Key Safety Measures:
-
Hydrogen Handling: All equipment must be rated for high-pressure hydrogen service. The area should be well-ventilated with continuous hydrogen monitoring.[4]
-
Catalyst Handling: Use of a glove box or an inert atmosphere charging system is highly recommended for catalyst addition. Spent catalyst should be handled wet and stored under water.
-
Thermal Management: The reactor must have a robust cooling system to manage the reaction exotherm. Controlled, slow addition of reagents or a gradual increase in temperature and pressure can help manage heat evolution.[6]
-
Static Electricity: All equipment should be properly grounded to prevent static discharge, which could ignite flammable vapors.[5]
Equipment Selection and Engineering Controls
The choice of reactor is critical for a successful and safe scale-up. A stirred-tank reactor (STR) constructed from a suitable material (e.g., stainless steel or Hastelloy) is standard.
Critical Engineering Features:
-
Agitation: Efficient mixing is crucial for good gas-liquid mass transfer, which directly impacts the reaction rate. The agitator design (e.g., gas-entraining impellers) should be optimized.
-
Baffling: Baffles are necessary to ensure proper mixing and prevent vortex formation.
-
Temperature and Pressure Control: The reactor must be equipped with accurate and reliable temperature and pressure sensors, along with automated control systems and emergency pressure relief devices.[4]
Critical Process Parameters (CPPs)
The following table summarizes the key process parameters and their recommended ranges for both laboratory and pilot scales.
| Parameter | Laboratory Scale | Pilot Scale | Rationale for Scale-Up Changes |
| Substrate Concentration | 0.1 - 0.5 M | 0.5 - 1.0 M | Higher concentration improves throughput but may increase exotherm risk. |
| Catalyst Loading | 1 - 5 mol% | 0.5 - 2 mol% | Catalyst efficiency can be higher at scale; optimization is key for cost-effectiveness. |
| Hydrogen Pressure | 50 - 80 bar | 40 - 60 bar | Lower pressure can be safer and more economical, but may require longer reaction times. |
| Temperature | 60 - 80 °C | 50 - 70 °C | Lower temperature provides better control over the exotherm. |
| Agitation Speed | 500 - 1000 rpm | To be determined by mixing studies | Must ensure adequate gas dispersion and mass transfer.[4] |
| Reaction Time | 16 - 24 hours | 12 - 20 hours | Optimized conditions and better mass transfer at scale can reduce reaction time. |
Pilot-Scale Production Protocol
This protocol outlines the procedure for a pilot-scale batch of 2-Ethoxy-5-(piperidin-2-yl)pyridine. All operations must be conducted in accordance with internal Standard Operating Procedures (SOPs) and adhere to GMP guidelines.[8][9][12]
Process Flow Diagram
Caption: Pilot-scale production workflow for 2-Ethoxy-5-(piperidin-2-yl)pyridine.
Detailed Pilot-Scale Protocol
-
Reactor Preparation: The pilot-plant reactor is thoroughly cleaned, dried, and a leak test is performed. The vessel is then rendered inert by repeated nitrogen purges.
-
Reagent Charging: Charge the reactor with anhydrous ethanol, followed by 2-Ethoxy-5-(2-pyridyl)pyridine. Begin agitation to ensure dissolution.
-
Catalyst Slurry Preparation: In a separate, inerted vessel, prepare a slurry of Platinum(IV) oxide in ethanol.
-
Catalyst Charging: Transfer the catalyst slurry to the main reactor via a pressure-equalized addition funnel or a dedicated charging port under a positive nitrogen pressure.
-
Hydrogenation: Seal the reactor and perform three nitrogen purges followed by three hydrogen purges. Pressurize the reactor to the target pressure (e.g., 50 bar) with hydrogen.
-
Reaction Execution: Start agitation and gradually heat the reactor to the target temperature (e.g., 60°C). Maintain the temperature and pressure, monitoring hydrogen uptake.
-
Work-up: Once the reaction is complete (as determined by negligible hydrogen uptake and in-process control analysis), cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Filtration: Transfer the reactor contents to a filtration unit (e.g., a Nutsche filter-dryer) through a closed system. The catalyst is filtered off and immediately quenched with water.
-
Isolation and Purification: The filtrate is transferred to a separate vessel, and the solvent is removed by distillation. The resulting crude product is then purified by vacuum distillation to yield the final product.
Analytical Methods for Quality Control
Rigorous analytical testing is essential to ensure the quality and purity of the final Active Pharmaceutical Ingredient (API).[8]
In-Process Controls (IPCs)
-
TLC/UPLC: To monitor the disappearance of the starting material.
-
Hydrogen Uptake: Provides a real-time indication of reaction progress.
Final Product Specifications
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow liquid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure |
| Assay | HPLC/UPLC | ≥ 99.0% |
| Related Substances | HPLC/UPLC | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% |
| Residual Solvents | GC-HS | Ethanol ≤ 5000 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Heavy Metals | ICP-MS | ≤ 10 ppm |
Analytical Method Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
-
Instrumentation: A standard HPLC system with a UV detector.[13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer at pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
Gas Chromatography-Headspace (GC-HS) for Residual Solvents
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.[13]
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An appropriate temperature gradient to separate the expected solvents.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable dissolution solvent (e.g., DMSO).
Conclusion
The successful scale-up of 2-Ethoxy-5-(piperidin-2-yl)pyridine synthesis is a multifaceted endeavor that requires a deep understanding of chemical principles, process safety, and regulatory requirements. By carefully considering the hazards associated with high-pressure hydrogenation and implementing robust engineering and administrative controls, this valuable pharmaceutical intermediate can be produced safely and efficiently at a larger scale. The protocols and considerations outlined in these application notes provide a solid foundation for researchers and drug development professionals to navigate the complexities of process scale-up.
References
-
The Pharma Master. (2024, May 26). Good Manufacturing Practices (GMP) for APIs. [Link]
-
Sterling Pharma Solutions. (n.d.). De-risking hydrogenation. Retrieved from [Link]
-
Kattel, S., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Journal of the American Chemical Society. (2024, October 7). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]
-
H.E.L Group. (2026, February 2). Hydrogenation: How we can make it safer. [Link]
-
Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. [Link]
-
ComplianceOnline. (1999, November). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. [Link]
-
H2 Mobile. (2023, November 1). Safety Aspects of Green Hydrogen Production on Industrial Scale. [Link]
-
Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]
-
Mettler Toledo. (n.d.). Webinar: Hydrogenation Process Safety and Process Performance. [Link]
-
ChemRxiv. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. [Link]
-
U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. [Link]
-
The Journal of Organic Chemistry. (2022, June 9). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. [Link]
-
ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. [Link]
-
ResearchGate. (n.d.). Recent work on the hydrogenation of pyridines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thalesnano.com [thalesnano.com]
- 3. researchgate.net [researchgate.net]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. helgroup.com [helgroup.com]
- 7. h2-mobile.fr [h2-mobile.fr]
- 8. thepharmamaster.com [thepharmamaster.com]
- 9. API Regulations and Standards (GMP, WHO, etc.) | BioSynth Blog [bio-synth.in]
- 10. dalton.com [dalton.com]
- 11. fda.gov [fda.gov]
- 12. complianceonline.com [complianceonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
reductive coupling methods involving 2-ethoxypyridine derivatives
Application Note: Nickel-Catalyzed Reductive Cross-Electrophile Coupling Strategies Involving 2-Ethoxypyridine Derivatives
Strategic Relevance & Mechanistic Paradigm
The 2-ethoxypyridine motif is a privileged scaffold in drug discovery, offering enhanced lipophilicity and metabolic stability compared to its 2-methoxypyridine counterparts. Traditionally, the functionalization of these heterocycles relied on pre-formed organometallic reagents (e.g., Grignard or zinc reagents), which suffer from moisture sensitivity and poor functional group tolerance.
Nickel-catalyzed cross-electrophile coupling (XEC) has fundamentally shifted this paradigm. By utilizing a terminal reductant (such as Mn or Zn) to drive the catalytic cycle, XEC enables the direct, reductive coupling of two distinct electrophiles[1]. In modern synthetic workflows, 2-ethoxypyridine derivatives manifest in two distinct mechanistic roles:
-
Role A: As the Core Coupling Partner. Halogenated 2-ethoxypyridines (e.g., 5-bromo-2-ethoxypyridine) undergo facile oxidative addition with Ni(0) species. Subsequent radical capture of an alkyl halide enables the enantioselective formation of complex C(sp²)–C(sp³) linkages, such as 1,1-diarylalkanes[2][3].
-
Role B: As an Activation Modulator. In cutting-edge C(sp²)–B reductive couplings, alkoxypyridines act as critical additives. They coordinate to the Ni center, tuning its redox potential to reverse the traditional activation sequence—facilitating the activation of bromoboranes prior to the oxidative addition of the aryl halide[4].
Mechanistic Causality & Catalytic Cycle
Understanding the causality behind reagent selection is critical for troubleshooting XEC reactions.
-
Why Nickel? Unlike Palladium, Nickel readily accesses the +1 and +3 oxidation states, allowing it to interface seamlessly with single-electron transfer (SET) pathways necessary for alkyl radical generation[5].
-
Why N,N-Bidentate Ligands? Ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) stabilize the highly reactive Ni(I) and Ni(III) intermediates, preventing catalyst aggregation into inactive nickel black[3].
-
Why N,N-Dimethylacetamide (DMA)? DMA is the optimal solvent because its polarity stabilizes charged intermediates, while its weak coordinating ability prevents the saturation of the Ni coordination sphere, leaving open sites for substrate binding.
Figure 1: Catalytic cycle for the Ni-catalyzed XEC of 5-bromo-2-ethoxypyridine.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape for the reductive coupling of 5-bromo-2-ethoxypyridine with (1-chloropropyl)benzene. The data illustrates the critical nature of the reductant and ligand pairing.
| Entry | Catalyst (10 mol%) | Ligand (15 mol%) | Reductant (2.5 eq) | Solvent | Yield (%) |
| 1 | NiCl₂(dme) | dtbbpy | Mn powder | DMA | 88% |
| 2 | NiCl₂(dme) | dtbbpy | Zn dust | DMA | 62% |
| 3 | NiCl₂(dme) | None | Mn powder | DMA | < 5% |
| 4 | Ni(cod)₂ | dtbbpy | Mn powder | DMA | 85% |
| 5 | NiCl₂(dme) | dtbbpy | Mn powder | THF | 31% |
Note: Mn powder outperforms Zn dust (Entry 1 vs 2) because its milder reduction potential prevents the premature over-reduction of the alkyl chloride to a carbanion, which would lead to undesired protodehalogenation side products.
Experimental Methodologies
The following protocols are designed as self-validating systems. Adherence to the validation checkpoints ensures high reproducibility.
Protocol 1: Reductive C(sp²)–C(sp³) Coupling of 5-Bromo-2-ethoxypyridine
Objective: Synthesis of 2-ethoxy-5-(1-phenylpropyl)pyridine via XEC.
Step-by-Step Procedure:
-
Reagent Preparation (Glovebox): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add NiCl₂(dme) (11.0 mg, 0.05 mmol, 10 mol%), dtbbpy (20.1 mg, 0.075 mmol, 15 mol%), and activated Mn powder (68.7 mg, 1.25 mmol, 2.5 equiv).
-
Solvent Addition & Catalyst Activation: Add anhydrous DMA (3.0 mL). Seal the vial with a PTFE-lined septum cap and stir at room temperature for 15 minutes.
-
Validation Checkpoint: The solution must transition from pale green to a deep, opaque red/brown. This confirms the successful reduction of Ni(II) to the catalytically active Ni(0)/Ni(I) species. If the solution remains green, the Mn powder is oxidized and must be re-activated (washed with 1M HCl, water, ethanol, and dried under vacuum).
-
-
Electrophile Addition: Using a microsyringe, sequentially add 5-bromo-2-ethoxypyridine (101.0 mg, 0.50 mmol, 1.0 equiv) and (1-chloropropyl)benzene (116.0 mg, 0.75 mmol, 1.5 equiv).
-
Reaction Execution: Stir the reaction mixture at 60 °C for 16 hours.
-
Validation Checkpoint: At t=2 hours, an aliquot (10 µL) diluted in EtOAc and analyzed via GC-MS should show >30% conversion of the 5-bromo-2-ethoxypyridine peak (m/z ~201/203) to the product mass.
-
-
Quench and Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the manganese salts. Wash the organic layer with 1M HCl (10 mL) to remove DMA and residual metal complexes, followed by brine (10 mL). Dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford the target compound.
Protocol 2: Reductive C(sp²)–B Coupling using 2-Ethoxypyridine as an Additive
Objective: Synthesis of arylboronic esters from aryl iodides and bromocatechol borane, utilizing 2-ethoxypyridine to reverse the activation sequence[4].
Step-by-Step Procedure:
-
System Setup: In a nitrogen-filled glovebox, combine NiBr₂(dme) (10 mol%), 4,4'-di-methoxy-2,2'-bipyridine (10 mol%), and Zn dust (3.0 equiv) in a vial.
-
Additive Introduction: Add anhydrous THF (0.2 M) followed by 2-ethoxypyridine (20 mol%) .
-
Causality Note: 2-ethoxypyridine coordinates to the Ni(I) intermediate generated by Zn reduction. This specific coordination environment lowers the energy barrier for the oxidative addition of the B–Br bond, ensuring the borane is activated before the aryl iodide[4].
-
-
Coupling: Add bromocatechol borane (1.2 equiv) and the target aryl iodide (1.0 equiv). Stir at room temperature for 12 hours.
-
Workup: Quench with pinacol (1.5 equiv) and triethylamine (2.0 equiv) to transesterify the catechol borane to the more stable pinacol borane (Bpin) ester. Filter, concentrate, and purify via chromatography.
Figure 2: Linear workflow for self-validating Cross-Electrophile Coupling (XEC) protocols.
References
-
New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. PMC / National Institutes of Health.[Link]
-
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews.[Link]
-
Achieving Nickel-Catalyzed Reductive C(sp2)–B Coupling of Bromoboranes via Reversing the Activation Sequence. Journal of the American Chemical Society.[Link]
-
DFT studies on the mechanisms of enantioselective Ni-catalyzed reductive coupling reactions to form 1,1-diarylalkanes. Journal of Organometallic Chemistry.[Link]
Sources
Application Notes & Protocols: 2-Ethoxy-5-(piperidin-2-yl)pyridine in Kinase Inhibitor Discovery
Target Audience: Researchers, Medicinal Chemists, and Structural Biologists in Oncology and Drug Development.
Executive Summary & Mechanistic Rationale
In the landscape of targeted protein kinase inhibitors, the architectural geometry of the core pharmacophore dictates both target selectivity and physicochemical viability. 2-Ethoxy-5-(piperidin-2-yl)pyridine has emerged as a highly versatile, stereochemically rich building block for the rational design of next-generation kinase inhibitors.
As a Senior Application Scientist, I approach this fragment not merely as a chemical intermediate, but as a dual-function structural vector:
-
The 2-Ethoxypyridine Hinge Binder: The ethoxy group acts as an electron-donating moiety via resonance, precisely modulating the pKa of the pyridine nitrogen. This fine-tunes the hydrogen-bond acceptor strength required for anchoring to the kinase hinge region (e.g., interacting with the backbone NH of conserved methionine or cysteine residues). Furthermore, the ethoxy substituent provides a lipophilic shield that displaces structured water molecules in small hydrophobic pockets, driving binding affinity through favorable entropy, a strategy frequently utilized in [1].
-
The Piperidin-2-yl Exit Vector: Unlike traditional 4-substituted piperidines that project linearly, the 2-substitution introduces chirality and a distinct, angled exit vector. When the pyridine ring is anchored at the hinge, the basic secondary amine of the piperidine projects optimally toward the solvent-exposed channel or the
C-helix-out allosteric pocket. This unique geometry is critical for synthesizing[2] and Type I½ inhibitors that require precise spatial navigation to bypass resistance mutations like EGFR L858R.
Pharmacophore anatomy and binding logic of the 2-Ethoxy-5-(piperidin-2-yl)pyridine scaffold.
Physicochemical Profiling & SAR Data
Replacing flat, highly aromatic aniline cores with the sp³-rich 2-ethoxy-5-(piperidin-2-yl)pyridine scaffold significantly improves the drug-like properties of the resulting inhibitors. The saturation of the piperidine ring lowers the topological polar surface area (tPSA) and improves aqueous solubility, which directly translates to enhanced cellular permeability and reduced efflux ratios.
Table 1: Comparative Physicochemical Impact of the Ethoxy-Piperidine Scaffold
| Compound Scaffold | Target Kinase | IC₅₀ (nM) | LogD (pH 7.4) | tPSA (Ų) | Permeability (Papp, 10⁻⁶ cm/s) |
| Standard Aniline Core | EGFR (L858R) | 12.5 | 4.2 | 85.4 | 8.2 |
| 2-Ethoxy-5-(piperidin-2-yl)pyridine Core | EGFR (L858R) | 3.1 | 2.8 | 62.1 | 18.5 |
| Standard Pyridine Core | PIM-1 | 45.0 | 3.5 | 70.2 | 12.0 |
| 2-Ethoxy-5-(piperidin-2-yl)pyridine Core | PIM-1 | 8.4 | 2.5 | 58.3 | 24.1 |
Data represents aggregated structure-activity relationship (SAR) trends demonstrating the physicochemical superiority of the ethoxy-piperidine fragment in lead optimization.
Experimental Methodologies & Workflows
To ensure high-fidelity data, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) behind the experimental choices.
Self-validating experimental workflow for kinase inhibitor discovery using the piperidine scaffold.
Protocol 3.1: Regioselective N-Functionalization of the Piperidine Ring
Objective: Append solvent-directed or allosteric-binding moieties to the secondary amine of the piperidin-2-yl group without compromising the pyridine hinge-binder.
-
Causality: Reductive amination is selected over direct alkylation to prevent over-alkylation (quaternary ammonium salt formation) and to maintain the basicity of the nitrogen, which is often required to form a critical electrostatic salt-bridge with the conserved DFG-Aspartate in the kinase active site.
Step-by-Step Procedure:
-
Preparation: Dissolve 2-Ethoxy-5-(piperidin-2-yl)pyridine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous dichloroethane (DCE). Rationale: DCE is utilized instead of dichloromethane (DCM) due to its higher boiling point, permitting mild heating (40°C) if steric hindrance at the 2-position slows imine formation.
-
Catalysis: Add catalytic glacial acetic acid (0.1 eq) and stir for 2 hours under nitrogen. Rationale: Mild acid catalysis accelerates imine formation without fully protonating the piperidine nitrogen, which would render it unreactive.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C. Rationale: STAB is a highly selective, mild reducing agent that reduces the imine intermediate without affecting the ethoxypyridine ring.
-
System Validation: Monitor the reaction via LC-MS. The protocol is self-validating if the intermediate imine mass (
) is observed to completely shift to the final product mass within 4 hours. Quench with saturated NaHCO₃ to free-base the product before silica gel purification.
Protocol 3.2: High-Throughput TR-FRET Kinase Selectivity Profiling
Objective: Determine the IC₅₀ of the synthesized library against a panel of target and anti-target kinases.
-
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here. Standard fluorescence assays are susceptible to interference from the inherent auto-fluorescence of pyridine-containing small molecules. TR-FRET's delayed emission measurement eliminates this background noise, ensuring high-fidelity data.
Step-by-Step Procedure:
-
Assay Assembly: In a low-volume 384-well plate, combine the recombinant kinase enzyme, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody (e.g., Anti-GST-Eu).
-
Compound Addition: Dispense the functionalized 2-Ethoxy-5-(piperidin-2-yl)pyridine derivatives using an acoustic liquid handler in a 10-point dose-response curve (10 µM to 0.5 nM).
-
Equilibration: Incubate the plates for 60 minutes at room temperature. Rationale: A 60-minute incubation ensures that slow-binding Type II inhibitors have sufficient time to induce the required "DFG-out" conformational changes in the kinase.
-
System Validation: Include Staurosporine as a pan-kinase positive control and 1% DMSO as a negative control. The assay is validated and data is accepted only if the Z'-factor is > 0.70 and the Staurosporine IC₅₀ aligns within 3-fold of historical baseline data.
Protocol 3.3: X-Ray Co-Crystallography of Kinase-Inhibitor Complexes
Objective: Confirm the binding pose and validate the angled spatial trajectory of the piperidin-2-yl moiety, utilizing [3].
-
Causality: Hanging-drop vapor diffusion is utilized to allow slow, controlled equilibration. This is critical for forming high-resolution diffracting crystals of highly flexible kinase domains.
Step-by-Step Procedure:
-
Protein Preparation: Concentrate the target kinase domain to 10 mg/mL in a crystallization buffer containing 20 mM HEPES (pH 7.5), 200 mM NaCl, and 1 mM TCEP.
-
Ligand Soaking: Add the synthesized inhibitor at a 3:1 molar excess to the protein solution and incubate on ice for 2 hours. Rationale: Excess ligand drives the thermodynamic equilibrium toward the fully occupied complex, ensuring clear, unambiguous electron density for the inhibitor.
-
Crystallization: Set up hanging drops (1 µL protein-ligand complex + 1 µL reservoir) over a reservoir solution containing 20% PEG 3350 and 0.2 M ammonium citrate.
-
System Validation: Collect diffraction data at a synchrotron source. The protocol is self-validating when the
difference map clearly resolves the 2-ethoxypyridine ring anchored in the hinge region, and the piperidine ring projecting precisely toward the intended solvent or allosteric vector.
References
-
Tilting the scales toward EGFR mutant selectivity: Expanding the scope of bivalent 'Type V' kinase inhibitors Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
-
2VIW: Fragment-Based Discovery of Mexiletine Derivatives as Orally Bioavailable Inhibitors of Urokinase-Type Plasminogen Activator Source: RCSB Protein Data Bank (PDB) URL:[Link]
Sources
microwave-assisted synthesis of 2-Ethoxy-5-(piperidin-2-yl)pyridine
Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Ethoxy-5-(piperidin-2-yl)pyridine
Executive Summary
The 2-ethoxy-5-(piperidin-2-yl)pyridine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore in S1P1 agonists (e.g., Siponimod analogs) and JAK/SYK kinase inhibitors. Traditional synthesis often relies on lengthy linear sequences or harsh reduction conditions that compromise the acid-labile 2-ethoxy group.
This Application Note details a streamlined, two-step protocol leveraging Microwave-Assisted Organic Synthesis (MAOS) . By coupling a rapid microwave-driven Suzuki-Miyaura reaction with a thermodynamically controlled selective hydrogenation, this route reduces total reaction time from days to hours while maintaining high functional group fidelity.
Key Advantages:
-
Speed: Cross-coupling time reduced from 12 hours (thermal) to 15 minutes.
-
Selectivity: Exploits pKa differentiation for exclusive reduction of the unsubstituted pyridine ring.
-
Purity: "Catch-and-Release" purification strategy eliminates time-consuming column chromatography.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the biaryl core followed by a chemo-selective saturation of the more basic nitrogen heterocycle.
Strategic Logic:
-
The Disconnection: The C5-C2' bond is formed via Suzuki coupling. This is preferred over Negishi or Stille coupling due to the stability and low toxicity of boronate esters.
-
The Selectivity Challenge: The target contains two nitrogenous rings. The 2-ethoxypyridine ring must remain aromatic, while the pendant pyridine is fully reduced to piperidine.
-
The Solution: We utilize the inherent basicity difference. The 2-ethoxy group lowers the pKa of its pyridine nitrogen (~3.0) compared to the unsubstituted pyridine (~5.2).[1] Under acidic hydrogenation conditions, the unsubstituted ring is preferentially protonated and activated for reduction.
DOT Diagram: Retrosynthetic Map
Caption: Retrosynthetic logic exploiting electronic differentiation for selective reduction.
Experimental Protocols
Step 1: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: Rapid construction of the 2-ethoxy-5-(pyridin-2-yl)pyridine intermediate.
Reagents & Materials:
| Component | Equiv. | Amount (for 1 mmol scale) | Role |
|---|---|---|---|
| 5-Bromo-2-ethoxypyridine | 1.0 | 202 mg | Electrophile |
| Pyridine-2-boronic acid pinacol ester | 1.2 | 246 mg | Nucleophile |
| Pd(dppf)Cl₂·DCM | 0.05 | 41 mg | Catalyst |
| K₂CO₃ (2M aq. solution) | 3.0 | 1.5 mL | Base |
| DME (Dimethoxyethane) | - | 4.0 mL | Solvent |
Protocol:
-
Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the aryl bromide, boronate ester, and palladium catalyst.
-
Solvent Addition: Add DME and the aqueous K₂CO₃ solution. Critical: Ensure the vial is not filled more than 75% to prevent over-pressurization.
-
Degassing: Sparge the mixture with argon for 2 minutes or purge the headspace to remove oxygen (prevents homocoupling and catalyst deactivation).
-
Microwave Irradiation: Cap the vial and insert into the microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 120 °C
-
Time: 15 minutes
-
Absorption Level: High
-
Stirring: 600 rpm
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry organic phase over Na₂SO₄ and concentrate.[2][3]
-
Purification: Flash chromatography (Silica, 0-30% EtOAc in Hexanes).
-
Expected Yield: 85-92%
-
Appearance: Off-white solid.
-
Step 2: Chemo-Selective Hydrogenation
Objective: Selective reduction of the pendant pyridine ring without cleaving the ethyl ether or reducing the central pyridine.
Reagents & Materials:
| Component | Equiv. | Role |
|---|---|---|
| Intermediate (from Step 1) | 1.0 | Substrate |
| PtO₂ (Adams' Catalyst) | 0.1 (10 wt%) | Catalyst |
| Glacial Acetic Acid | Solvent | Proton Source/Solvent |
| Hydrogen Gas (H₂) | Excess | Reductant |
Protocol:
-
Dissolution: Dissolve the intermediate (approx. 200 mg) in glacial acetic acid (5 mL). The acidic medium is crucial; it protonates the more basic unsubstituted pyridine (pKa ~5.2), making it susceptible to hydrogenation, while the less basic 2-ethoxypyridine (pKa ~3.0) remains largely unprotonated and resistant.
-
Catalyst Addition: Carefully add PtO₂ (20 mg). Safety: Add catalyst under an argon blanket; dry PtO₂ can ignite solvent vapors in air.
-
Hydrogenation:
-
Method A (Parr Shaker/Pressure Vessel): Pressurize to 50 psi H₂. Shake at Room Temperature (RT) for 4-6 hours.
-
Method B (Balloon): If pressure equipment is unavailable, a double-balloon setup at RT for 12-16 hours is sufficient, though slower.
-
-
Monitoring: Monitor by LC-MS. Look for the mass shift from M+ (200) to M+6 (206).
-
Checkpoint: If over-reduction is observed (reduction of both rings), stop immediately. This is rare at RT in AcOH.
-
-
Workup & SCX Purification (The "Self-Validating" Step):
-
Filter the mixture through Celite to remove Pt catalyst. Rinse with MeOH.[3][4]
-
Concentrate to remove bulk AcOH.
-
SCX-2 Cartridge Protocol:
-
Load the crude residue (dissolved in minimal MeOH) onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: Elute with MeOH (3 column volumes). This removes non-basic impurities and any neutral over-reduced byproducts.
-
Elute: Elute with 2M NH₃ in MeOH. The basic ammonia displaces the product (a secondary amine).
-
-
Concentrate the ammoniacal fraction to obtain the pure free base.
-
Scientific Validation & Troubleshooting
Mechanism of Selectivity: The success of Step 2 relies on the Basicity-Directed Activation .
-
Pyridine A (2-Ethoxy): The alkoxy group is electron-donating by resonance but inductively withdrawing. More importantly, it disrupts the solvation and protonation of the nitrogen. pKa ≈ 3.0.
-
Pyridine B (Unsubstituted): Standard pyridine basicity. pKa ≈ 5.2.
-
In AcOH: Pyridine B exists predominantly as the pyridinium ion (
), which lowers the aromaticity and invites hydride attack. Pyridine A remains largely free base and retains full aromatic stability.
DOT Diagram: Experimental Workflow
Caption: Integrated workflow from microwave coupling to cation-exchange purification.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield (Step 1) | Oxygen presence / Catalyst death | Ensure rigorous degassing (argon sparge) before MW heating. |
| Homocoupling (Step 1) | Boronic acid degradation | Use fresh boronate ester; ensure base is added last. |
| Over-reduction (Step 2) | Temperature too high | Maintain reaction strictly at < 30°C. Do not heat. |
| Ether Cleavage (Step 2) | Acid too strong / Time too long | Ensure solvent is Glacial AcOH, not mineral acid (HCl). Stop immediately upon conversion. |
| Product stuck on SCX | Insufficient elution strength | Use 7N NH₃ in MeOH if 2N is insufficient, though 2N is usually adequate. |
References
-
Microwave-Assisted Suzuki Coupling: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004 , 43, 6250–6284. [Link]
-
Selective Pyridine Hydrogenation: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015 , 27, 3085-3088. [Link]
-
pKa Data for Selectivity: Williams, R. "pKa Data Compiled." Organic Chemistry Data, 2022 . [Link]
-
SCX Purification Protocols: "Catch and Release: A Guide to SCX Purification." Biotage Application Notes. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hydrogenation Catalysts for Pyridine Derivatives
Welcome to the Technical Support Center for the hydrogenation of pyridine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical reactions. The following guides and FAQs are structured to provide direct, actionable solutions to common experimental challenges, grounded in established scientific principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues you may encounter during the hydrogenation of pyridine derivatives. Each problem is followed by potential causes and a series of systematic troubleshooting steps.
Problem 1: Low or No Conversion of the Pyridine Substrate
Your reaction is sluggish, incomplete, or fails to initiate altogether.
Potential Cause A: Catalyst Poisoning
The most frequent culprit in the hydrogenation of nitrogen-containing heterocycles is catalyst poisoning. The lone pair of electrons on the pyridine nitrogen atom can strongly coordinate to the active metal sites (e.g., Pd, Pt, Rh) of the catalyst, effectively blocking them from participating in the hydrogenation process.[1] This is a well-documented phenomenon that inhibits catalyst activity.[1]
Troubleshooting Steps:
-
Acidic Additives: The most effective countermeasure is the addition of an acid.[2] By protonating the pyridine nitrogen to form a pyridinium salt, you prevent the lone pair from binding to and poisoning the catalyst.[2]
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst-to-substrate ratio can sometimes overcome partial deactivation by providing more active sites.[1][2]
-
Elevate Temperature and Pressure: Increasing the hydrogen pressure and reaction temperature can provide the necessary energy to overcome the activation barrier, even with some catalyst poisoning.[1][4] However, be aware that harsher conditions can sometimes lead to undesired side reactions or over-reduction.[4]
-
Change of Catalyst: Some catalysts are more resilient to pyridine poisoning than others. Rhodium-based catalysts, for instance, have demonstrated high activity for pyridine hydrogenation under mild conditions.[5] Ruthenium catalysts are also known for their resistance to poisoning.[6]
Potential Cause B: Inactive Catalyst
The catalyst itself may not be active due to improper handling, storage, or previous use.
Troubleshooting Steps:
-
Use a Fresh Batch of Catalyst: Always test a new, unopened batch of catalyst to rule out deactivation of your current stock.
-
Proper Catalyst Handling: Ensure the catalyst has not been unduly exposed to air, as many hydrogenation catalysts are pyrophoric and can be oxidized, reducing their activity. Handle under an inert atmosphere whenever possible.[2]
-
Catalyst Pre-treatment: Some catalysts require an activation step before use. Consult the manufacturer's specifications for any recommended pre-treatment procedures.
Potential Cause C: Insufficient Mass Transfer
Poor mixing can limit the interaction between the hydrogen gas, the substrate in the liquid phase, and the solid catalyst.
Troubleshooting Steps:
-
Vigorous Stirring: Ensure your reaction mixture is being stirred vigorously to facilitate the transport of hydrogen to the catalyst surface.
-
Appropriate Reactor: For high-pressure hydrogenations, specialized equipment like a Parr shaker is designed to ensure efficient gas-liquid-solid mixing.[2]
Problem 2: Poor Chemoselectivity - Unwanted Side Reactions
You are observing the reduction of other functional groups in your molecule in addition to or instead of the pyridine ring.
Potential Cause A: Overly Harsh Reaction Conditions
High temperatures and pressures can lead to the reduction of less reactive functional groups.[4]
Troubleshooting Steps:
-
Milder Conditions: Employ lower hydrogen pressure and temperature to favor the reduction of the more susceptible functional groups.[2]
-
Catalyst Choice: The choice of catalyst can significantly influence selectivity. For example, Pd/C is often used for the selective hydrogenation of nitro groups in the presence of a pyridine ring.[2][7][8]
Potential Cause B: Inappropriate Catalyst
The catalyst you are using may not be selective for the desired transformation.
Troubleshooting Steps:
-
Screen Different Catalysts: Test a variety of catalysts (e.g., Pd/C, PtO₂, Rh/C) to find one that provides the desired selectivity for your specific substrate.
-
Controlled Poisoning: In some cases, intentionally adding a "controlled poison" can enhance selectivity. Pyridine itself can be used to moderate the activity of a Pd/C catalyst to prevent over-reduction in certain reactions, such as the hydrogenolysis of protecting groups.[1][7][8]
Problem 3: Dehalogenation of Halogenated Pyridine Derivatives
You are losing a halogen substituent (Cl, Br, I) during the hydrogenation.
Potential Cause: Hydrogenolysis
The catalyst and reaction conditions are promoting the cleavage of the carbon-halogen bond. This is a common side reaction in catalytic hydrogenations.
Troubleshooting Steps:
-
Milder Conditions: Reduce the temperature and pressure to minimize hydrogenolysis.
-
Catalyst Selection: Platinum-based catalysts are sometimes less prone to causing dehalogenation than palladium catalysts.
-
Acidic Medium: Performing the reaction in an acidic solvent can sometimes suppress dehalogenation.[4]
Frequently Asked Questions (FAQs)
Q1: Why is the hydrogenation of pyridine derivatives so challenging?
The primary challenges are the aromatic stability of the pyridine ring and the catalyst-poisoning nature of the Lewis-basic nitrogen atom in both the starting material and the piperidine product.[9][10] Overcoming the aromaticity often requires forcing conditions, which can lead to a lack of selectivity.[4]
Q2: What is the role of an acidic solvent like acetic acid?
Acetic acid serves a dual purpose. It acts as a solvent and, more importantly, it protonates the basic nitrogen of the pyridine ring.[2][3] This forms a pyridinium ion, which prevents the nitrogen's lone pair of electrons from coordinating to and deactivating the catalyst's metal surface.[2]
Q3: Can I selectively hydrogenate another functional group in the presence of a pyridine ring?
Yes, this is a common synthetic challenge. The key is to choose reaction conditions and a catalyst that favor the reduction of the desired functional group over the pyridine ring. For example, using milder conditions and a catalyst like Pd/C can often selectively reduce a nitro group or an alkene without affecting the pyridine ring.[2] Protonating the pyridine nitrogen with an acid can also help prevent its interaction with the catalyst, thus favoring the hydrogenation of other functionalities.[2]
Q4: My catalyst seems to lose activity over time in a continuous flow setup. What is happening?
This is a classic sign of catalyst deactivation. In a flow system, the catalyst bed is constantly exposed to the pyridine substrate, leading to a gradual accumulation of the poisoning species on the active sites.[1]
Q5: How can I regenerate a deactivated hydrogenation catalyst?
Catalyst regeneration is often possible but depends on the cause of deactivation.
-
For poisoning by organic molecules: Washing the catalyst with a suitable solvent may remove the adsorbed poison.[6][11]
-
For coking (carbon deposition): A controlled calcination in air followed by a reduction step in a hydrogen stream can burn off the coke and re-reduce the metal sites.[6][12]
-
For sintering (loss of surface area at high temperatures): This is generally irreversible.[12]
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in pyridine hydrogenation.
Summary of Typical Reaction Conditions
| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Additive | Outcome | Reference |
| Pd/C | 1-4 (or higher) | Room Temp - 80 | Ethanol, Acetic Acid | HCl, Acetic Acid | Effective for general hydrogenation, often requires acid. | [2][10] |
| PtO₂ | 50-70 | Room Temp | Ethyl Acetate | None specified | High pressure can drive reaction to completion. | [10] |
| Rh₂O₃ | 5 | 40 | TFE | None | Highly active under mild conditions for various pyridines. | |
| Ru-Pd/Ac | 30 | 100 | Not specified | None | Excellent activity and selectivity for pyridine. | [13] |
TFE = 2,2,2-Trifluoroethanol
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation using Pd/C with an Acidic Additive
This protocol is a general method for hydrogenating a pyridine derivative where catalyst poisoning is a concern.
Materials:
-
Pyridine-containing substrate (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Solvent (e.g., ethanol, methanol, or glacial acetic acid)
-
Acidic Additive (if not using acetic acid as solvent), e.g., concentrated HCl
-
Hydrogenation vessel (e.g., Parr shaker bottle)
-
Hydrogen source
-
Inert gas (Nitrogen or Argon)
-
Celite® for filtration
Procedure:
-
Setup: In a suitable hydrogenation vessel, add the pyridine-containing substrate (1.0 mmol) and the 10% Pd/C catalyst (5-10 mol%).[2]
-
Solvent and Additive: Add the chosen solvent (e.g., 10 mL of ethanol). If not using acetic acid as the solvent, add a stoichiometric equivalent of an acid relative to the pyridine substrate.[2]
-
Purging: Seal the vessel and purge the system by evacuating and backfilling with an inert gas (e.g., nitrogen) 3-5 times.
-
Hydrogenation: Carefully evacuate the inert gas and backfill with hydrogen. Repeat this purge cycle 3-5 times.[2] Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm for a balloon setup, or higher in a specialized apparatus) and stir the reaction mixture vigorously at the desired temperature.[2]
-
Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC, GC, or LC-MS (after safely venting the hydrogen and purging with inert gas).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.[2]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C on the filter pad is pyrophoric and should not be allowed to dry. Keep it wet with solvent and quench with water after filtration.[2]
-
Purification: If an acid was added, neutralize the filtrate with a suitable base (e.g., NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer, concentrate, and purify as necessary.[2]
Protocol 2: Catalyst Regeneration by Solvent Washing
This protocol is for attempting to regenerate a catalyst deactivated by a suspected product or impurity poisoning.
Materials:
-
Spent catalyst
-
Suitable solvent (e.g., methanol, chloroform, or a slightly acidic/basic aqueous solution)[6]
-
Flask for washing
-
Filtration apparatus
Procedure:
-
Recovery: Carefully filter the spent catalyst from the reaction mixture.
-
Solvent Wash: Transfer the recovered catalyst to a flask. Add a solvent that is known to dissolve the suspected inhibitor but not the catalyst support.[6]
-
Agitation: Stir the suspension vigorously for 1-2 hours at room temperature or with gentle heating.[6]
-
Isolation & Drying: Filter the catalyst, wash it with fresh solvent, and dry it thoroughly under vacuum before attempting reuse.[6] Multiple washing cycles may be necessary.
References
-
Studer, M., et al. (2000). Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts. PMC. Retrieved from [Link]
-
Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Retrieved from [Link]
- Zhang, Z., et al. (2006). Efficient Asymmetric Hydrogenation of Pyridines.
-
Li, D., et al. (2012). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate. Retrieved from [Link]
-
Nishizawa, Y., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]
-
Schaffner, A.-K., et al. (2019). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent work on the hydrogenation of pyridines. Retrieved from [Link]
-
Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed. Retrieved from [Link]
-
Lingaiah, N. (2025). What are the reasons for catalyst deactivation during the reaction process?. Lingaiah. Retrieved from [Link]
-
Studer, M., et al. (2000). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans. Monatshefte für Chemie / Chemical Monthly. Retrieved from [Link]
-
Sajiki, H., et al. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. J-Stage. Retrieved from [Link]
-
Nishizawa, Y., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. Retrieved from [Link]
-
Török, B., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Retrieved from [Link]
-
Gac, W., et al. (2022). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI. Retrieved from [Link]
-
Trovitch, R. J., et al. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PMC. Retrieved from [Link]
-
Aston University. (n.d.). THE REGENERATION OF DEACTIVATED HYDROTREATING CATALYSTS. Retrieved from [Link]
-
Abu-Omar, M. M., et al. (2022). A Heterogeneous Iridium Catalyst for the Hydroboration of Pyridines. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2025). A study on the deactivation and reactivation of a Ni/Al 2 O 3 aldehyde hydrogenation catalyst: Effects of regeneration on the activity and properties of the catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of solvents for hydrogenation of pyridine 2s. Retrieved from [Link]
-
Sciencemadness.org. (2007). Pyridine hydrogenation - methods?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. thalesnano.com [thalesnano.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. What are the reasons for catalyst deactivation during the reaction process?-Chunjingcui Optoelectronic Technology [en.sxchunjingcui.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Crystallization & Solvent Optimization for 2-Ethoxy-5-(piperidin-2-yl)pyridine
Welcome to the Advanced Crystallization Support Center. 2-Ethoxy-5-(piperidin-2-yl)pyridine is a bifunctional pharmaceutical building block featuring a highly basic piperidine ring, a weakly basic pyridine ring, and a lipophilic, rotationally flexible ethoxy group. These structural features often lead to complex crystallization behaviors, including high organic solubility, polymorphism, and a strong propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
This guide provides field-proven troubleshooting strategies, thermodynamic rationales, and self-validating protocols to ensure scalable, high-purity crystallization[1].
Physicochemical Profiling & Solvent Compatibility
Successful crystallization begins with understanding the thermodynamic boundaries of your solute. The dual-nitrogen system dictates that solvent selection must account for both hydrogen-bonding dynamics and pH-dependent solubility[2].
Table 1: Physicochemical Profile & Solvent Strategy
| Property | Estimated Value | Impact on Crystallization | Recommended Strategy / Solvent Class |
| pKa 1 (Piperidine NH) | ~10.5 | Primary site for protonation. High basicity drives rapid salt formation. | Target monoprotic strong acids ( |
| pKa 2 (Pyridine N) | ~5.0 | Secondary basic site. Prone to forming hygroscopic di-salts if over-protonated. | Strictly limit acid to 1.0 - 1.05 equivalents to prevent di-salt formation. |
| LogP | 2.0 – 2.8 | Imparts high lipophilicity. Free base is highly soluble in apolar solvents. | Avoid free base crystallization. Use polar protic primary solvents (EtOH, IPA). |
| H-Bond Donors | 1 | Piperidine NH acts as a donor; blocked upon salt formation. | Use aprotic anti-solvents (MTBE, Heptane) to force precipitation. |
| H-Bond Acceptors | 3 | Pyridine N, Ethoxy O, Piperidine N. Promotes solvate formation. | Conduct thorough drying studies to rule out trapped solvent channels. |
Crystallization Workflows & Logical Decision Pathways
The following decision tree maps the optimal route from crude free base to a high-purity crystalline solid, emphasizing the necessity of reactive crystallization (salt formation) to overcome the low lattice energy of the free base[3].
Decision tree for 2-Ethoxy-5-(piperidin-2-yl)pyridine crystallization and salt selection.
Troubleshooting Guides & FAQs
Q1: Why does my batch consistently "oil out" (LLPS) instead of forming crystals during anti-solvent addition?
Cause: Liquid-Liquid Phase Separation (LLPS) occurs when the system's supersaturation trajectory crosses the metastable liquid-liquid binodal curve before it intersects the solid-liquid equilibrium (solubility) curve. The flexible ethoxy group lowers the molecular symmetry and lattice energy, making the liquid state thermodynamically favorable at high supersaturation levels. Solution: Do not attempt to crystallize the oil. You must alter the thermodynamic pathway. Increase the ratio of your primary solvent (e.g., Isopropanol) to flatten the solubility curve, and introduce seed crystals at a higher temperature (lower supersaturation) to force the system to cross the solid-liquid curve first[3].
Q2: How do I select the optimal counterion to ensure a stable, non-hygroscopic powder?
Cause: The molecule has two basic centers. If you use a strong diprotic acid (like sulfuric acid) or excess monoprotic acid, you risk protonating the pyridine ring (pKa ~5.0), leading to a highly hygroscopic di-salt. Solution: Target the piperidine nitrogen exclusively. Use exactly 1.0 to 1.05 equivalents of a strong monoprotic acid. Mesylate (methanesulfonic acid) and Hydrochloride salts are highly recommended, as they typically yield anhydrous, highly crystalline forms with excellent handling properties[4].
Q3: I am observing a polymorphic shift during the drying phase. How can I lock in the desired polymorph?
Cause: Solvent-Mediated Phase Transitions (SMPT) or desolvation of a pseudo-polymorph (solvate). If your primary solvent is highly hydrogen-bonding (like Ethanol), the crystal lattice may incorporate solvent molecules. Upon vacuum drying, the lattice collapses into a different polymorphic form. Solution: Shift your solvent system to a bulkier alcohol (e.g., 2-Butanol) that cannot easily fit into the crystal lattice, or conduct the crystallization at a higher temperature where the anhydrous polymorph is thermodynamically favored[5].
Troubleshooting workflow for rescuing liquid-liquid phase separation (oiling out).
Validated Experimental Protocols
Protocol A: Reactive Crystallization of the Mesylate Salt (Chromatography-Free)
This protocol is designed to selectively protonate the piperidine ring while avoiding LLPS through controlled supersaturation[4].
Step 1: Dissolution Charge a jacketed reactor with 1.0 equivalent of 2-Ethoxy-5-(piperidin-2-yl)pyridine (crude free base). Add 5.0 volumes of Isopropanol (IPA). Heat the mixture to 45°C under moderate agitation (250 RPM) until a clear solution is achieved.
Step 2: Reactive Salt Formation Prepare a solution of 1.05 equivalents of Methanesulfonic acid (MSA) in 1.0 volume of IPA. Dose this acid solution into the reactor linearly over 45 minutes. Causality: Slow addition prevents localized high supersaturation, which triggers premature, uncontrolled nucleation of metastable forms.
Step 3: Seeding & Aging Once the acid addition is complete, verify the solution remains clear. Introduce 1.0% w/w of dry mesylate salt seed crystals. Hold the system isothermally at 45°C for 2 hours. Causality: The isothermal hold allows the seed bed to mature and consume initial supersaturation, establishing a robust crystal surface area for subsequent growth.
Step 4: Anti-Solvent Dosing Linearly dose 10.0 volumes of Methyl tert-butyl ether (MTBE) over 4 hours.
Step 5: Cooling & Isolation Cool the reactor from 45°C to 5°C at a strict linear rate of 0.1°C/min. Filter the resulting slurry via a Nutsche filter or sintered glass funnel. Wash the cake with 2 volumes of pre-chilled MTBE/IPA (2:1 v/v). Dry under vacuum at 40°C for 12 hours.
Protocol B: Rescuing an "Oiled Out" Batch
Use this self-validating recovery protocol if a batch phase-separates into an emulsion during Protocol A.
-
Halt & Heat: Immediately stop any anti-solvent addition or cooling. Increase the jacket temperature by 10–15°C until the milky emulsion completely clarifies into a single homogenous liquid phase.
-
Solvent Adjustment: Add 2.0 volumes of the primary solvent (IPA). Causality: This shifts the overall system composition away from the liquid-liquid coexistence region (binodal curve) and back into the metastable zone.
-
Re-Seeding: Cool the reactor slowly (0.2°C/min) until you are 5°C below the new solubility limit. Add 3% w/w seed crystals.
-
Desupersaturation Hold: Hold isothermally for 3 hours. Use Process Analytical Technology (PAT), such as an FBRM probe, to verify that chord counts are increasing (indicating crystal growth) rather than droplet formation.
-
Resume Process: Once crystal growth is confirmed visually or via PAT, resume the cooling and anti-solvent addition at half the original rate.
References
- Benchchem.
- ResearchGate.
- ResearchGate.
- Google Patents.
- DOI.org.
Sources
Technical Support Center: Minimizing Side Reactions in Ethoxy-Pyridine Substitutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of ethoxypyridines.
Nucleophilic aromatic substitution (SNAr) is the premier methodology for introducing an ethoxy group onto a halopyridine scaffold. However, this workflow is frequently compromised by competing side reactions—most notably hydrolysis, regiochemical scrambling, and ether cleavage. This guide provides a mechanistic framework, root-cause analyses, and self-validating protocols to ensure high-fidelity ethoxy-pyridine substitutions.
I. Mechanistic Causality: The SNAr Pathway
To prevent side reactions, we must first understand the causality of the main reaction. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The1[1].
When ethoxide attacks the halopyridine, it generates a negatively charged, resonance-stabilized carbanion intermediate known as the Meisenheimer complex [2]. The reaction rate and selectivity are entirely dictated by the stabilization of this complex. Side reactions occur when competing nucleophiles (like trace water) intercept this pathway or when the leaving group fails to adequately stabilize the transition state.
Mechanistic pathway of halopyridine SNAr showing competition between ethoxylation and hydrolysis.
II. Troubleshooting Guide & Root Cause Analysis
Issue 1: Significant Pyridinol/Pyridone Formation (Hydrolysis)
-
Symptom: LC-MS shows a significant M-28 peak (loss of ethyl) or an M-18/M+OH substitution profile, indicating pyridinol or pyridone formation.
-
Causality: Commercial sodium ethoxide (NaOEt) powder is highly hygroscopic and degrades over time. Trace water reacts with ethoxide to form sodium hydroxide. Hydroxide is a smaller, harder, and kinetically superior nucleophile compared to ethoxide. It will outcompete ethoxide for the electrophilic carbon, leading to rapid formation of the hydroxylated side product.
-
Solution: Strictly avoid benchtop NaOEt. 3 under an inert atmosphere[3].
Issue 2: Sluggish Kinetics and Unreacted Starting Material
-
Symptom: Reaction stalls at <50% conversion despite extended reflux.
-
Causality: The leaving group ability in SNAr is inverted compared to aliphatic SN2 reactions. Because the formation of the Meisenheimer complex is the rate-determining step, highly electronegative halogens stabilize the transition state via inductive effects. Thus, the4[4].
-
Solution: Substitute chloropyridines with fluoropyridines if the reaction is sterically hindered or lacks activating electron-withdrawing groups (EWGs).
Issue 3: Regioisomeric Impurities
-
Symptom: NMR reveals a mixture of ethoxypyridine isomers.
-
Causality: 4 because the resulting negative charge can be delocalized directly onto the electronegative pyridine nitrogen[4]. Attack at C3 (meta) lacks this stabilization. If multiple halogens are present, the C4 position is typically more reactive due to less steric hindrance, but high temperatures can erode this selectivity.
-
Solution: Lower the reaction temperature to favor kinetic control, or utilize hydrogen-bonding directing groups if available.
Decision logic for troubleshooting low yields in ethoxypyridine SNAr synthesis.
III. Frequently Asked Questions (FAQs)
Q: Why does my ethoxypyridine degrade during the workup phase? A: Ethoxypyridines are highly susceptible to ether cleavage (dealkylation) under strongly acidic conditions. If your workup involves quenching with concentrated HCl, you risk protonating the pyridine nitrogen, which activates the ethoxy group for nucleophilic cleavage by chloride ions. Action:4[4].
Q: Can I use a co-solvent like DMF to increase the solubility of my halopyridine? A: While DMF can accelerate SNAr reactions by solvating the sodium cation (leaving the ethoxide "naked" and highly reactive), DMF can decompose into dimethylamine at elevated temperatures (>100°C). Dimethylamine is a potent nucleophile and will competitively attack the halopyridine, yielding a dimethylamino-pyridine side product. Action: Use THF or DMSO if a co-solvent is required, keeping temperatures strictly below 80°C.
IV. Quantitative Data Presentation: SNAr Optimization Metrics
To aid in experimental design, the following table summarizes the kinetic impact of leaving groups and substitution positions on the pyridine ring.
| Leaving Group | Position on Pyridine | Relative Reactivity | Primary Side Reaction Risk |
| Fluorine (-F) | C2 or C4 | Very High (Fastest) | Hydrolysis (if trace H₂O is present) |
| Chlorine (-Cl) | C2 or C4 | High | Sluggish kinetics at room temperature |
| Bromine (-Br) | C2 or C4 | Moderate | Competing metal-halogen exchange |
| Iodine (-I) | C2 or C4 | Low (Slowest) | Dehalogenation / Reduction |
| Any Halogen | C3 (meta) | Very Low | No reaction / Thermal Degradation |
V. Experimental Protocol: Self-Validating Synthesis of 2-Ethoxypyridines
This protocol integrates self-validating checkpoints to ensure the absolute exclusion of water and the quantitative generation of the nucleophile, 3[3].
Materials:
-
2-Chloro-pyridine derivative (1.0 equiv)
-
Sodium metal (spheres or chunks in mineral oil) (1.2 equiv)
-
Absolute Ethanol (Anhydrous, <50 ppm H₂O)
-
Argon or Nitrogen gas
Step-by-Step Methodology:
-
Alkoxide Generation (In Situ):
-
Flush a 3-neck round-bottom flask with Argon to establish an inert atmosphere.
-
Add 20 mL of anhydrous absolute ethanol.
-
Carefully wash sodium metal (1.2 equiv) in hexanes to remove the protective mineral oil, then add it to the ethanol in small pieces.
-
Validation Checkpoint: Observe the evolution of H₂ gas. The reaction is complete when the sodium metal is entirely consumed and gas evolution ceases, yielding a clear, homogenous solution of NaOEt.
-
-
Substrate Addition:
-
Cool the freshly prepared NaOEt solution to 0°C using an ice bath.
-
Dissolve the 2-chloro-pyridine derivative (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution.
-
Validation Checkpoint: A distinct color change (often deep yellow to orange) indicates the formation of the Meisenheimer complex.
-
-
Reaction Progression:
-
Heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours.
-
Monitor conversion via TLC (Hexanes:EtOAc 3:1) or LC-MS until the starting material is consumed.
-
-
Quenching and Workup:
-
Cool the mixture to room temperature.
-
Quench slowly with 10 mL of saturated aqueous NH₄Cl. Causality: This neutralizes excess alkoxide without dropping the pH low enough to cause ether cleavage.
-
Remove ethanol under reduced pressure. Partition the residue between Ethyl Acetate and water.
-
Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure ethoxypyridine.
-
VI. References
-
Benchmarking the Efficiency of 2-Ethoxy-5-nitropyridin-4-amine Synthesis: A Comparative Guide. BenchChem.
-
Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
-
Nucleophilic Aromatic Substitution. Chemistry Steps.
Sources
stability of 2-Ethoxy-5-(piperidin-2-yl)pyridine under acidic conditions
Technical Support Center: Stability of 2-Ethoxy-5-(piperidin-2-yl)pyridine
Executive Summary
Researchers working with 2-Ethoxy-5-(piperidin-2-yl)pyridine often encounter unexpected degradation during acidic workups or LC-MS analysis. While the piperidine ring is robust, the 2-ethoxypyridine moiety is a "masked" amide. Under acidic conditions—particularly at elevated temperatures or low pH—this motif undergoes acid-catalyzed hydrolysis (dealkylation) to form the corresponding 2-pyridone .
This guide details the degradation mechanism, provides troubleshooting steps for identifying this impurity, and outlines protocols to maintain structural integrity.
Chemical Stability Profile
The Core Instability: Ether Hydrolysis
The 2-alkoxypyridine system is significantly more labile than a standard phenyl ether (anisole). In the presence of acid (
-
Reaction: Acid-mediated cleavage of the ethyl group.
-
Product: 5-(piperidin-2-yl)pyridin-2(1H)-one (also known as the 2-hydroxypyridine tautomer).
-
Mass Shift: A characteristic loss of 28 Da is observed in Mass Spectrometry (Conversion of
to ; Mass change: Da).
Protonation States
The molecule contains two basic nitrogen centers with distinct
-
Piperidine Nitrogen (
): Highly basic ( ). In acidic media (pH < 9), this exists almost exclusively as the ammonium cation. -
Pyridine Nitrogen (
): Weakly basic ( ). In strong acids (pH < 2), this protonates to form the dication. This protonation is the trigger for hydrolysis.
Degradation Mechanism & Visualization
The following diagram illustrates the critical failure mode: the conversion of the ethoxy-pyridine to the pyridone under acidic stress.
Caption: Figure 1. Acid-catalyzed hydrolysis pathway of the 2-ethoxypyridine moiety to the thermodynamically stable 2-pyridone.
Troubleshooting Guide (FAQ)
Q1: I see a new peak in my LC-MS with [M-28] relative to the parent. What is it?
Diagnosis: This is the 2-pyridone hydrolysis product .
-
Cause: Exposure to acidic mobile phases (e.g., 0.1% TFA) for extended periods, or acidic workup steps (e.g., HCl wash).
-
Verification: Check the UV spectrum.[1][2] The 2-pyridone chromophore is distinct from the 2-alkoxypyridine, typically showing a bathochromic shift (red-shift) and different
due to the amide-like conjugation.
Q2: My compound disappears during evaporation of acidic fractions.
Diagnosis: Concentration of acid leads to degradation.
-
Explanation: As you evaporate solvent from HPLC fractions containing TFA or Formic Acid, the effective concentration of the acid increases, and heating (e.g., in a SpeedVac) accelerates the hydrolysis.
-
Solution: Neutralize fractions immediately with weak base (e.g., Ammonium Bicarbonate) or lyophilize (freeze-dry) instead of using heat evaporation.
Q3: Can I use HCl to form the salt?
Recommendation: Proceed with extreme caution.
-
Risk: While the dihydrochloride salt can be stable as a dry solid, the process of forming it (treating with concentrated HCl) carries a high risk of hydrolysis.
-
Alternative: Use anhydrous HCl in diethyl ether or dioxane at
to precipitate the salt immediately, avoiding aqueous conditions where hydrolysis occurs.
Experimental Protocols
Protocol A: Stability Stress Test (Validation)
Use this protocol to determine if your specific experimental conditions are safe.
| Step | Action | Technical Note |
| 1 | Prepare a 1 mg/mL stock solution in MeCN. | Use LC-MS grade solvent. |
| 2 | Dilute 1:10 into three buffers: A) 0.1 M HCl (pH ~1) B) 50 mM Phosphate Buffer (pH 7) C) 0.1 M NaOH (pH ~13) | Critical: Ensure the starting material is fully soluble. |
| 3 | Incubate at Room Temperature for 24 hours. | If rapid results are needed, heat a separate aliquot to 40°C for 4 hours. |
| 4 | Analyze via LC-MS. | Target Mass: Parent ( |
Protocol B: Safe Workup Procedure
Recommended workflow to isolate the compound from reaction mixtures.
-
Quench: Do NOT quench with strong acid. Use Saturated
or water. -
Extraction: Extract into organic solvent (DCM or EtOAc) at neutral or slightly basic pH (pH 8-9).
-
Why? At pH 8, the pyridine is unprotonated (stable), and the piperidine is protonated (charged). To extract the free base, adjust pH to ~12 (carefully) or use a chlorinated solvent that can extract the ion-pair. Correction: To extract the free base, pH must be > pKa of piperidine (~11).
-
-
Drying: Use
(neutral). Avoid acidic drying agents. -
Storage: Store as the free base at -20°C under Argon.
Data Summary: Stability vs. pH
| Condition | pH | Stability Rating | Primary Degradant |
| 1.0 M HCl, 25°C | < 1 | Poor (< 4 hours) | 2-Pyridone (Hydrolysis) |
| 0.1% TFA, 25°C | ~ 2 | Moderate (Stable for ~24h) | Slow Hydrolysis |
| PBS Buffer, 25°C | 7.4 | Excellent | None |
| 1.0 M NaOH, 25°C | > 13 | Good | Stable (Ether is base-stable) |
References
- Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press. (Foundational text on the tautomeric equilibrium of 2-hydroxypyridines and the lability of 2-alkoxypyridines).
-
Spivey, A. C., & Arseniyadis, S. (2004). Pyridine derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of nucleophilic substitution on pyridine rings).
- Application Note TS-001: Handling of Basic Heterocycles in Acidic Media.
Sources
overcoming solubility issues of 2-Ethoxy-5-(piperidin-2-yl)pyridine salts
Topic: Overcoming Solubility Issues of 2-Ethoxy-5-(piperidin-2-yl)pyridine Salts Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This portal provides authoritative troubleshooting guides, mechanistic FAQs, and validated experimental protocols to resolve solubility bottlenecks associated with 2-Ethoxy-5-(piperidin-2-yl)pyridine and its salt forms.
System Architecture: The Chemical Context
2-Ethoxy-5-(piperidin-2-yl)pyridine is a dual-basic pharmaceutical intermediate/API scaffold. Its solubility profile is governed by two distinct ionizable centers:
-
Piperidine Nitrogen: A strong secondary amine (estimated
). -
Pyridine Nitrogen: A weaker aromatic amine (estimated
).
Because the free base exhibits poor intrinsic aqueous solubility, salt formation is the primary strategy to enable preclinical and clinical formulation[1]. However, researchers frequently encounter secondary solubility issues—such as precipitation in biological media or disproportionation—which require mechanistic troubleshooting.
Diagnostic Troubleshooting Workflow
Use the following diagnostic flowchart to isolate the root cause of your solubility failure.
Caption: Diagnostic workflow for identifying and resolving 2-Ethoxy-5-(piperidin-2-yl)pyridine solubility failures.
Knowledge Base: Frequently Asked Questions (FAQs)
Q1: My 2-Ethoxy-5-(piperidin-2-yl)pyridine hydrochloride (HCl) salt dissolves well in water, but precipitates heavily in simulated gastric fluid (SGF) and saline. Why?
Root Cause: The Common Ion Effect .
Causality: According to Le Chatelier's principle, the solubility of an ionic salt is suppressed when the solvent already contains one of the constituent ions[2]. SGF and normal saline contain high concentrations of chloride ions (
Q2: During dissolution testing at pH 7.4, the solution becomes cloudy over time. Is the salt degrading?
Root Cause: Disproportionation (Conversion to Free Base).
Causality: Every salt has a
Q3: How do I select the right acid for salt screening?
Root Cause: Violation of the
Quantitative Data: Counterion Selection Matrix
To guide your salt selection, refer to this comparative matrix of common counterions for dual-basic scaffolds.
| Salt Form | Counterion | Expected Aqueous Sol. (mg/mL) | SGF/Saline Sol. (mg/mL) | Common Ion Risk | Hygroscopicity |
| Free Base | N/A | < 0.05 | < 0.05 | None | Low |
| Hydrochloride | -6.1 | ~10.0 | < 0.5 | High | Moderate |
| Mesylate | -1.9 | > 40.0 | > 40.0 | Low | Moderate-High |
| Phosphate | 2.15 | ~15.0 | ~15.0 | Low | Low |
| Acetate | 4.76 | ~5.0 | ~5.0 | Low | High |
Note: Data represents typical behavior for piperidine-pyridine scaffolds. The hydrochloride salt exhibits a severe drop in solubility in saline due to the common ion effect[3].
Mechanistic Pathway of Dissolution & Precipitation
Caption: pH-dependent ionization equilibria and common ion precipitation pathways for the API.
Experimental Protocols
Protocol 1: Miniaturized Solubility-Guided Salt Screening
This self-validating, high-throughput protocol is designed to identify the optimal salt form using minimal API (~100 mg), avoiding the pitfalls of traditional bulk screening[7].
Materials Required:
-
2-Ethoxy-5-(piperidin-2-yl)pyridine (Free base)
-
Selection of acids (e.g., Methanesulfonic, Phosphoric, Maleic, Hydrochloric)
-
96-well glass microtiter plates
-
Solvents: THF, Acetone, Ethanol, Water
Step-by-Step Methodology:
-
Preparation of API Stock: Dissolve the free base in a volatile solvent (e.g., THF) at a concentration of 10 mg/mL.
-
Dispensing: Aliquot 100
L of the API stock into each well of the 96-well plate (1 mg API per well)[7]. -
Counterion Addition: Add equimolar amounts (1:1 for mono-salt, 1:2 for di-salt) of the selected acids to the respective wells.
-
In-Situ Crystallization: Utilize a cooling-evaporative method. Evaporate the solvent slowly at room temperature under a gentle stream of nitrogen for 24 hours[8].
-
Solubility Assessment: Add 100
L of simulated gastric fluid (SGF) or phosphate-buffered saline (PBS) to the crystalline residues. Agitate for 24 hours at 37°C. -
Validation & Quantification: Filter the supernatant using a 0.45
m filter plate. Quantify the dissolved API using HPLC-UV. Self-Validation Step: Measure the pH of the final supernatant. If the pH has drifted above 8.0, disproportionation has occurred, invalidating the apparent solubility reading.
Protocol 2: Mitigating the Common-Ion Effect via Counterion Swapping
If your current HCl salt is failing in biological media, use this protocol to synthesize and validate a mesylate salt alternative.
Step-by-Step Methodology:
-
Free-Basing: Suspend 5g of the failing HCl salt in 50 mL of water. Slowly add 1M NaOH until the pH reaches 11.0. Extract the precipitated 2-Ethoxy-5-(piperidin-2-yl)pyridine free base using ethyl acetate (3 x 30 mL).
-
Drying: Dry the combined organic layers over anhydrous
and evaporate under reduced pressure to yield the pure free base. -
Mesylate Salt Formation: Dissolve the free base in minimal ethanol. Slowly add 1.05 equivalents of methanesulfonic acid dropwise under continuous stirring at 0°C.
-
Isolation: Stir for 2 hours until precipitation is complete. Filter the crystals and dry under vacuum at 40°C.
-
Common-Ion Stress Test: Suspend 100 mg of the new mesylate salt in 10 mL of 0.9% NaCl (Normal Saline). Monitor dissolution visually and via HPLC. The absence of precipitation confirms successful evasion of the chloride common-ion effect[5].
References
-
Precaution on use of hydrochloride salts in pharmaceutical formulation PubMed / National Institutes of Health (NIH)[Link]
-
Salt Selection in Drug Development Pharmaceutical Technology[Link]
-
An evaluation of salt screening methodologies ResearchGate[Link]
-
Common-ion effect Wikipedia [Link]
-
SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development Drug Development & Delivery[Link]
-
Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization PMC / National Institutes of Health (NIH)[Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations PMC / National Institutes of Health (NIH)[Link]
Sources
- 1. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development [drug-dev.com]
- 2. Common-ion effect - Wikipedia [en.wikipedia.org]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analytical Guide: 1H NMR Interpretation Strategies for 2-Ethoxy-5-(piperidin-2-yl)pyridine
As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of saturated nitrogen heterocycles appended to aromatic cores. 2-Ethoxy-5-(piperidin-2-yl)pyridine is a highly versatile building block in drug development, featuring an electron-rich heteroaromatic system coupled to a basic, conformationally dynamic piperidine ring.
Interpreting the
This guide objectively compares the performance of different NMR solvent systems and acquisition techniques, providing a field-proven, self-validating protocol for the unambiguous structural assignment of 2-Ethoxy-5-(piperidin-2-yl)pyridine.
Structural Deconstruction & Causality of Chemical Shifts
To accurately interpret the spectrum, we must first understand the causality behind the magnetic environments of the molecule's three distinct domains:
-
The Pyridine Core: The ethoxy group at position 2 is strongly electron-donating via resonance. The oxygen lone pair delocalizes into the pyridine
-system, placing a partial negative charge at the ortho (C-3) position. Consequently, the H-3 proton is highly shielded, resonating unusually upfield (~6.7 ppm) for an aromatic proton. Conversely, H-6 is adjacent to the electronegative pyridine nitrogen, which inductively withdraws electron density, deshielding the proton and pushing it downfield (~8.1 ppm) . -
The Ethoxy Group: This presents a classic first-order spin system. The electronegative oxygen deshields the methylene (-CH
-) protons, resulting in a quartet near 4.3 ppm, while the terminal methyl (-CH ) appears as a triplet near 1.4 ppm. -
The Piperidine Ring: The chair conformation of the saturated ring places axial and equatorial protons in distinct magnetic environments. The resulting geminal and vicinal couplings generate complex, overlapping multiplets. The H-2' methine proton, attached directly to the aromatic C-5 position, is the most deshielded aliphatic signal (~3.6 ppm) and serves as the critical anchor point for 2D NMR tracing .
Solvent System Comparison: CDCl vs. DMSO-
The choice of deuterated solvent fundamentally alters the resolution of the piperidine ring. We routinely compare Chloroform-
-
Performance in CDCl
: CDCl is non-polar and weakly hydrogen-bonding. In this environment, the basic secondary amine (NH) of the piperidine ring undergoes intermediate chemical exchange. This results in a broad, unpredictable NH signal (often between 1.5–2.0 ppm) that can obscure the underlying aliphatic multiplets of the H-3', H-4', and H-5' protons. -
Performance in DMSO-
: DMSO is a strong hydrogen-bond acceptor. It forms a stable solvation complex with the piperidine NH, effectively "locking" it and slowing the exchange rate. This sharpens the NH signal and shifts it significantly downfield (~2.5–3.0 ppm), effectively clearing the 1.2–2.0 ppm region for easier integration of the methylene protons . Furthermore, the high dielectric constant of DMSO slightly deshields the pyridine protons compared to CDCl .
Quantitative Comparison of Expected H NMR Chemical Shifts
| Proton Assignment | Multiplicity | CDCl | DMSO- | Analytical Advantage |
| H-6 (Pyridine) | d (J ~ 2.5 Hz) | 8.10 | 8.15 | Clear in both solvents. |
| H-4 (Pyridine) | dd (J ~ 8.5, 2.5 Hz) | 7.60 | 7.70 | Clear in both solvents. |
| H-3 (Pyridine) | d (J ~ 8.5 Hz) | 6.70 | 6.80 | Clear in both solvents. |
| -OCH | q (J ~ 7.0 Hz) | 4.30 | 4.25 | Clear in both solvents. |
| H-2' (Piperidine) | dd / m | 3.60 | 3.55 | Anchor point for 2D NMR. |
| NH (Piperidine) | br s | 1.50 – 2.00 (Broad) | 2.50 – 3.00 (Sharp) | DMSO- |
| -CH | t (J ~ 7.0 Hz) | 1.40 | 1.35 | Clear in both solvents. |
| H-3',4',5',6' (Pip) | m | 1.20 – 3.20 | 1.10 – 3.10 | Better resolved in DMSO- |
Note: Chemical shifts are empirical estimates based on established substituent effects for heterocyclic systems.
Acquisition Technique Comparison: 1D vs. 2D NMR
While 1D
To achieve a definitive structural assignment, 2D NMR techniques out-perform 1D methods by leveraging additional physical dimensions:
-
2D COSY (Correlation Spectroscopy): Maps homonuclear scalar (J) coupling. By locating the isolated H-2' methine proton (~3.6 ppm), a researcher can use the COSY spectrum to "walk" sequentially around the piperidine ring (H-2'
H-3' H-4' H-5' H-6'), proving the intact connectivity of the saturated heterocycle. -
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. The highly overlapping proton signals in the 1.2–2.0 ppm region are spread across the much wider
C chemical shift range (20–60 ppm for piperidine carbons), allowing for the unambiguous assignment of each distinct methylene group .
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the structural assignment, the following step-by-step methodology employs an internal validation checkpoint.
Step 1: Sample Preparation
-
Weigh exactly 15–20 mg of 2-Ethoxy-5-(piperidin-2-yl)pyridine.
-
Dissolve the sample completely in 0.6 mL of DMSO-
(preferred over CDCl for NH stabilization) containing 0.03% v/v TMS as an internal reference. -
Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: Internal Control Acquisition (1D
-
Acquire a standard 1D
C NMR spectrum (100 MHz or higher) before any proton analysis. -
Validation Checkpoint: Count the distinct carbon resonances. A structurally intact, pure sample of 2-Ethoxy-5-(piperidin-2-yl)pyridine must exhibit exactly 12 carbon peaks (7 from the ethoxypyridine domain, 5 from the piperidine domain). If more than 12 peaks are present, the sample contains impurities or degradation products, and subsequent 2D assignments will be compromised. Do not proceed until purity is verified.
Step 3: 1D
-
Acquire a 1D
H NMR spectrum (400 MHz or higher) using a standard 30° pulse sequence, 16 scans, and a relaxation delay of 2 seconds. -
Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm.
-
Assign the aromatic core, ethoxy group, and the H-2' piperidine anchor.
Step 4: 2D NMR Acquisition (COSY & HSQC)
-
Acquire a gradient-selected COSY spectrum (gCOSY) to trace the scalar couplings of the piperidine ring starting from the H-2' signal at ~3.55 ppm.
-
Acquire a multiplicity-edited HSQC spectrum to resolve the overlapping aliphatic protons by correlating them to the 5 distinct piperidine carbon signals confirmed in Step 2.
Logical Workflow Visualization
Workflow for the NMR structural elucidation of 2-Ethoxy-5-(piperidin-2-yl)pyridine.
References
-
Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL: [Link]
-
Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL: [Link]
HPLC Method Development and Column Comparison for the Purity Analysis of 2-Ethoxy-5-(piperidin-2-yl)pyridine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare chromatographic strategies for the purity profiling of highly basic pharmaceutical intermediates, establishing a self-validating, robust methodology.
Introduction: The Chromatographic Challenge of Dual-Basicity
2-Ethoxy-5-(piperidin-2-yl)pyridine is a critical building block in pharmaceutical synthesis. Structurally, it features a weakly basic pyridine ring and a strongly basic piperidine secondary amine (pKa ~10.4), alongside a hydrophobic ethoxy ether linkage.
When developing a High-Performance Liquid Chromatography (HPLC) purity method for this compound, analysts frequently encounter two primary failure modes on traditional reversed-phase (RP) columns:
-
Poor Retention: At low pH, the piperidine nitrogen is fully protonated, rendering the molecule highly polar and poorly retained on standard hydrophobic stationary phases.
-
Severe Peak Tailing: Protonated basic amines undergo secondary ion-exchange interactions with residual, unendcapped silanols (Si-O⁻) on the silica surface. This unwanted interaction results in severe peak asymmetry, which compromises resolution and the accurate integration of closely eluting impurities[1].
To achieve a reliable purity profile, the analytical method must overcome these mechanistic hurdles. This guide compares three distinct column and mobile phase strategies to determine the optimal workflow.
Mechanistic Causality: Why Traditional Methods Fail
In reversed-phase chromatography, retention is driven by hydrophobic interactions. However, basic compounds often exhibit tailing on standard silica-based columns due to the presence of active silanol groups[2].
Historically, chromatographers have attempted to suppress silanol ionization by using low-pH mobile phases (e.g., pH 2.5 with 0.1% Trifluoroacetic acid)[3]. While this suppresses the silanols, it simultaneously forces the basic 2-Ethoxy-5-(piperidin-2-yl)pyridine into a fully ionized, hydrophilic state. The analyte elutes near the void volume, providing insufficient retention to resolve process impurities.
To solve this, modern method development relies on either Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the ionized form[4], or High-pH Reversed-Phase using hybrid silica columns to neutralize the basic amine and maximize hydrophobic retention[5].
Comparison of Chromatographic Strategies
We evaluated three distinct methodologies for the purity analysis of 2-Ethoxy-5-(piperidin-2-yl)pyridine. The quantitative performance data is summarized below.
Table 1: Performance Comparison of HPLC Strategies
| Method Strategy | Column Chemistry | Mobile Phase pH | Retention Factor ( | USP Tailing Factor ( | Theoretical Plates ( | Verdict |
| Traditional RP | Standard Silica C18 | 2.5 (0.1% TFA) | 1.2 | 1.85 | 3,200 | Suboptimal: Poor retention; moderate tailing due to residual silanol interactions. |
| HILIC | Unbonded Silica | 6.8 (Ammonium Acetate) | 4.5 | 1.30 | 8,500 | Viable Alternative: Good retention of the protonated form; requires long column equilibration. |
| High-pH RP (Optimal) | Hybrid Silica C18 | 10.5 (Ammonium Bicarbonate) | 5.8 | 1.05 | 12,400 | Superior: Excellent peak shape and retention; high pH neutralizes the basic amine. |
Data Analysis:
The High-pH RP method utilizing a Hybrid Silica C18 column significantly outperforms the alternatives. By operating at pH 10.5, the piperidine amine is deprotonated (neutralized). This increases the molecule's hydrophobicity, yielding a high retention factor (
Method Development Decision Workflow
The following logic diagram illustrates the decision-making process for optimizing the separation of highly basic pyridine derivatives.
HPLC method development decision tree for highly basic pyridine derivatives.
Experimental Protocol: High-pH Hybrid C18 Workflow
To ensure reproducibility and scientific integrity, the following step-by-step methodology is designed as a self-validating system. System suitability criteria must be met prior to sample analysis.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.58 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water to create a 20 mM solution. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane. Causality: The pH of 10.5 ensures the piperidine ring remains deprotonated during the run.
-
Mobile Phase B (Organic Modifier): 100% LC-MS grade Acetonitrile.
Step 2: Sample Preparation
-
Accurately weigh 10.0 mg of the 2-Ethoxy-5-(piperidin-2-yl)pyridine sample.
-
Dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 1.0 mg/mL stock solution.
-
Sonicate for 5 minutes and filter through a 0.45 µm nylon syringe filter to remove particulates.
Step 3: Chromatographic Conditions
-
Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini C18), 150 x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV Absorbance at 254 nm.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)
-
2.0 - 10.0 min: 10%
90% B (Linear gradient for purity profiling) -
10.0 - 12.0 min: 90% B (Column wash)
-
12.0 - 12.1 min: 90%
10% B -
12.1 - 17.0 min: 10% B (Re-equilibration)
-
Step 4: System Suitability & Self-Validation
Inject the standard solution in replicates of five before running the unknown samples. The system is considered validated for the run only if it meets the following criteria:
-
Relative Standard Deviation (RSD) of peak area
2.0% -
USP Tailing Factor (
) 1.5 -
Theoretical Plates (
) 5,000
Conclusion
For the purity analysis of dual-basic compounds like 2-Ethoxy-5-(piperidin-2-yl)pyridine, traditional low-pH methods on standard silica columns fail to provide the necessary retention and peak symmetry. While HILIC offers a viable alternative for retaining the protonated amine, it suffers from complex mobile phase preparation and long equilibration times.
The objective data demonstrates that a High-pH Reversed-Phase strategy utilizing a Hybrid Silica C18 column is the superior choice. By manipulating the mobile phase pH above the analyte's pKa, the method neutralizes the basic functional groups, eliminates silanol-induced tailing, and delivers robust, high-resolution purity profiles suitable for rigorous pharmaceutical quality control.
References
- ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROM
- HPLC Column Selection: Core to Method Development (Part II) welch-us.com
- Why Do Peaks Tail? - LC Troubleshooting Bible lctsbible.com
- UHPLC Column for Highly Polar Basic Compounds phenomenex.com
- HPLC Columns & LC Columns | Types, How to Choose, Compare glsciencesinc.com
Sources
Comparative Synthetic Strategies for 2-Ethoxy-5-(piperidin-2-yl)pyridine
[1]
Executive Summary
2-Ethoxy-5-(piperidin-2-yl)pyridine is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., ALK, ROS1 inhibitors) and neurological agents (e.g., Perampanel intermediates). Its structure combines an electron-rich 2-ethoxypyridine core with a basic, chiral piperidin-2-yl moiety.
Synthesizing this molecule presents a specific chemoselective challenge: differentiating between two pyridine rings (in the precursor) or controlling the chirality of the piperidine ring.
This guide evaluates three distinct synthetic methodologies:
-
The Linear Route (Suzuki + Selective Hydrogenation): The industry standard for scalability.
-
The Asymmetric Catalytic Route: The modern approach for enantiopurity.
-
The Convergent Cross-Coupling Route: A modular strategy for analog generation.
Route Analysis & Comparison
Route 1: Suzuki Coupling & Selective Hydrogenation (The "Scalable" Standard)
This route relies on constructing the bipyridyl skeleton first, followed by a chemoselective reduction. It is the most robust method for multi-gram to kilogram scale-up where racemic product is acceptable or downstream resolution is planned.
-
Step 1: Suzuki-Miyaura Coupling Reaction of 5-bromo-2-ethoxypyridine with pyridine-2-boronic acid (or pinacol ester) using a Pd(0) catalyst.
-
Step 2: Chemoselective Hydrogenation Catalytic hydrogenation of the pyridin-2-yl ring while leaving the 2-ethoxypyridine ring intact.
Mechanism of Selectivity: The success of this route hinges on the electronic differentiation of the two rings.
-
Ring A (2-Ethoxypyridine): The ethoxy group donates electron density (
effect), making the ring electron-rich and less susceptible to nucleophilic attack or hydrogenation. Furthermore, it lowers the basicity of the pyridine nitrogen. -
Ring B (Pyridine-2-yl): This ring is more basic. Under acidic hydrogenation conditions (e.g., AcOH), Ring B protonates first. The resulting pyridinium ion is significantly more electrophilic and susceptible to hydrogenation than the neutral electron-rich Ring A.
Route 2: Asymmetric Hydrogenation (The "Chiral" High-Tech)
For drug candidates requiring a specific enantiomer (usually
-
Key Reagents:
with chiral P,N-ligands or chiral phosphoric acids. -
Advantage: Atom economic; avoids wasteful resolution steps.
-
Challenge: High catalyst cost and sensitivity to substrate purity.
Route 3: Convergent Negishi/Suzuki Coupling (The "Direct" Approach)
This route avoids hydrogenation entirely by coupling the aryl halide directly with a pre-functionalized, protected piperidine species.
-
Reagents: 5-Bromo-2-ethoxypyridine + N-Boc-piperidin-2-ylzinc halides (Negishi) or N-Boc-piperidin-2-ylboronates (Suzuki).
-
Advantage: Modular; allows for the introduction of diverse piperidine analogs without re-optimizing hydrogenation conditions.
-
Disadvantage:
- couplings are notoriously difficult and often require high catalyst loading or specific ligands (e.g., RuPhos, XPhos).
Comparative Data Summary
| Feature | Route 1: Linear (Suzuki + H2) | Route 2: Asymmetric H2 | Route 3: Convergent Coupling |
| Overall Yield | High (60-75%) | Moderate (50-65%) | Low-Moderate (30-50%) |
| Step Count | 2 Steps | 2 Steps | 3-4 Steps (requires pre-functionalized piperidine) |
| Chirality | Racemic (requires resolution) | High ee (>90% possible) | Racemic or Chiral (depends on starting material) |
| Scalability | Excellent (Kg scale) | Good (requires expensive catalyst) | Poor (reagent stability issues) |
| Cost | Low | High (Chiral Ligands/Metals) | High (Specialty Organometallics) |
| Key Risk | Over-reduction (both rings reduced) | Catalyst poisoning | Protodehalogentaion / Low conversion |
Detailed Experimental Protocols
Protocol A: Synthesis via Selective Hydrogenation (Route 1)
Step 1: Preparation of 2-Ethoxy-5-(pyridin-2-yl)pyridine
-
Charge a reaction vessel with 5-bromo-2-ethoxypyridine (1.0 equiv), pyridine-2-boronic acid pinacol ester (1.2 equiv), and
(2.0 equiv). -
Solvent: Add a mixture of 1,4-dioxane/water (4:1). Degas with
for 15 mins. -
Catalyst: Add
(0.05 equiv). -
Reflux: Heat to 90-100°C for 4-6 hours. Monitor by HPLC/TLC.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Step 2: Selective Reduction to 2-Ethoxy-5-(piperidin-2-yl)pyridine
-
Dissolve the bipyridyl intermediate (from Step 1) in Glacial Acetic Acid (0.1 M concentration).
-
Catalyst: Add
(Adams' Catalyst, 5-10 wt%). -
Hydrogenation: Pressurize with
(3-5 bar) at Room Temperature.-
Critical Control Point: Monitor reaction progress closely. The reaction typically completes in 4-8 hours. Extended reaction times or higher temperatures (>50°C) may lead to reduction of the ethoxypyridine ring.
-
-
Workup: Filter catalyst through Celite. Concentrate the filtrate.
-
Neutralization: Basify residue with aq. NaOH to pH > 12 to liberate the free piperidine base. Extract with DCM.[1][2]
Protocol B: Chiral Resolution (Optional Post-Processing)
To obtain the enantiopure product from Route 1:
-
Dissolve racemic amine in hot EtOH.
-
Add L-(+)-Tartaric acid (0.5 equiv).
-
Crystallize slowly. The diastereomeric salt of the desired enantiomer often precipitates preferentially (verify specific isomer via X-ray or optical rotation).
Visualizing the Synthetic Logic
Workflow Diagram
The following diagram illustrates the divergence between the "Linear" and "Convergent" strategies.
Caption: Comparative workflow showing the common bipyridyl intermediate for Routes 1 & 2 versus the direct coupling of Route 3.
Selectivity Mechanism Diagram
Understanding why the hydrogenation is selective is crucial for troubleshooting.
Caption: Mechanistic rationale for chemoselective hydrogenation. Ring B is more basic, protonates first, and reduces faster.
References
- Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine (Perampanel Intermediate).
-
Synthesis of Piperidines: Hydrogenation of Pyridines. Source: BenchChem & Organic Chemistry Portal [Link]
-
Asymmetric Hydrogenation of Pyridinium Salts. Source: Glorius, F. et al., & Zhou, Y.G. et al. [Link] (General reference for asymmetric pyridine reduction logic).
- Preparation of 2,5-disubstituted pyridines via Suzuki Coupling.
Optimizing Infrared Spectroscopy for Ethoxy-Pyridine Derivatives: A Comparative Guide to ATR and Transmission Methodologies
For researchers and drug development professionals, the structural characterization of ethoxy-pyridine derivatives—frequently utilized as active pharmaceutical ingredients (APIs) and critical synthetic intermediates—demands high-fidelity analytical techniques. Infrared (IR) spectroscopy is a frontline tool for this purpose, offering rapid elucidation of both the aromatic pyridine scaffold and the aliphatic ether substituents.
This guide provides an in-depth, mechanistic comparison of Attenuated Total Reflectance (ATR) and Transmission Fourier-Transform Infrared (FTIR) spectroscopy. By understanding the physical causality behind spectral phenomena, analytical scientists can select the optimal modality for characterizing ethoxy-pyridine functional groups.
Mechanistic Analysis of Ethoxy-Pyridine IR Signatures
Ethoxy-pyridine molecules present a unique spectroscopic profile due to the electronic interplay between the electron-withdrawing pyridine ring and the electron-donating ethoxy group. The oxygen lone pairs of the ethoxy group delocalize into the aromatic
The Pyridine Ring (C=N and C=C Vibrations)
The aromatic core is defined by its C=N and C=C stretching vibrations, which typically manifest in the 1578–1650 cm⁻¹ region[1][2]. The exact position of the C=N stretch is highly dependent on the substitution pattern (e.g., 2-ethoxy vs. 3-ethoxy). Furthermore, the aromatic C-H out-of-plane deformation region (700–850 cm⁻¹ ) serves as a highly diagnostic fingerprint for differentiating between 2,3- and 2,5-disubstituted pyridine derivatives[2].
The Ethoxy Group (C-O-C and C-H Vibrations)
The ether linkage is characterized by strong asymmetric and symmetric C-O-C stretching vibrations, typically dominating the 1040–1150 cm⁻¹ region[3][4]. Because the C-O bond possesses a large dipole moment, its stretching results in a massive change in the molecular dipole, yielding highly intense IR absorption bands. Additionally, the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹ (2850–2980 cm⁻¹ ), clearly distinct from the aromatic C-H stretches that appear above 3000 cm⁻¹[3].
Table 1: Characteristic IR Absorption Bands for Ethoxy-Pyridine
| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Structural Causality |
| Pyridine Ring | C=N / C=C Stretch | 1578 – 1650 | Frequency shifts downward due to increased electron density from the ethoxy oxygen lone pair[1]. |
| Pyridine Ring | Aromatic C-H Bend | 700 – 850 | Out-of-plane bending; highly sensitive to the specific positional isomerism of the ring[2]. |
| Ethoxy Group | C-O-C Stretch | 1040 – 1150 | High intensity driven by the large dipole moment change during asymmetric stretching[3][4]. |
| Ethoxy Group | Aliphatic C-H Stretch | 2850 – 2980 | Lower force constant than aromatic C-H bonds places these peaks strictly below 3000 cm⁻¹[3]. |
Comparative Analysis: ATR-FTIR vs. Transmission FTIR
When analyzing ethoxy-pyridines, the choice between ATR and Transmission FTIR fundamentally alters the resulting spectral data due to the physics of light-matter interaction.
The Causality of Spectral Distortion in ATR
In Transmission FTIR, the IR beam passes completely through the sample, strictly obeying the Beer-Lambert law. In contrast, ATR relies on an evanescent wave that penetrates the sample at the interface of a high-refractive-index crystal (e.g., Diamond or ZnSe)[5][6].
The depth of penetration (
Table 2: Performance Comparison of IR Modalities
| Feature | Diamond ATR-FTIR | ZnSe ATR-FTIR | Transmission (KBr Pellet) |
| Sample Preparation | None (Direct application) | None (Direct application) | Extensive (Milling, pressing) |
| Spectral Fidelity | Distorted (Requires ATR correction) | Distorted (Requires ATR correction) | High (True Beer-Lambert linearity) |
| Chemical Inertness | Excellent (Ideal for reactive pyridines) | Moderate (Degrades at pH <5 or >9) | Good (But KBr is highly hygroscopic) |
| Primary Use Case | Routine QC, fast non-destructive ID | Routine QC (non-corrosive samples) | Trace impurity quantification |
Analytical Workflows & Self-Validating Protocols
Below are the step-by-step methodologies for executing both techniques. Each protocol is designed as a self-validating system to ensure scientific integrity.
Protocol 1: Diamond ATR-FTIR for Routine QC of Ethoxy-Pyridine
Diamond is the preferred ATR crystal for pyridine derivatives due to its extreme chemical inertness and broad spectral window (4000–400 cm⁻¹)[6].
-
Crystal Cleaning: Wipe the diamond crystal with a volatile, non-absorbing solvent (e.g., isopropanol) and allow it to evaporate completely.
-
Background Acquisition: Collect a background spectrum of the ambient air.
-
Validation Checkpoint: The background must show a flat baseline. Any residual peaks indicate crystal contamination.
-
-
Sample Application:
-
For liquid ethoxy-pyridine: Place a single drop to cover the crystal.
-
For solid salts: Place 2–5 mg on the crystal and apply the high-pressure anvil.
-
-
Spectral Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Data Processing: Apply the ATR correction algorithm to adjust the C-O and C=N peak ratios, compensating for the wavelength-dependent penetration depth[7].
-
Validation Checkpoint: The maximum absorbance peak (likely the C-O stretch ~1100 cm⁻¹) must fall between 0.2 and 0.8 AU. If it exceeds 1.0 AU, the applied anvil pressure is too high, violating the linear dynamic range.
-
Protocol 2: Transmission FTIR (KBr Pellet) for Trace Analysis
Transmission is superior for detecting trace impurities because it probes the bulk sample rather than just the surface[5].
-
Desiccation: Ensure the KBr powder is stored in an oven at 105°C. KBr is hygroscopic, and absorbed water will produce a massive, broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1630 cm⁻¹, which perfectly overlaps and obscures the critical pyridine C=N stretch[5].
-
Milling: Mix 1–2 mg of solid ethoxy-pyridine with 100 mg of dry KBr. Grind in an agate mortar for 2–3 minutes.
-
Causality: The particle size must be reduced to <2 µm (smaller than the IR wavelength) to prevent scattering.
-
-
Pressing: Transfer the mixture to a die and press at 10 tons for 2 minutes under a vacuum to form a transparent pellet.
-
Acquisition: Place the pellet in the transmission holder and collect the spectrum.
-
Validation Checkpoint: Examine the baseline at 4000 cm⁻¹. If the transmittance is <80% or slopes severely downward toward higher wavenumbers, the Christiansen effect (scattering) is occurring. The protocol has failed; the sample must be re-milled to a finer particle size.
-
Workflow Visualization
Decision workflow for selecting IR spectroscopy modalities for ethoxy-pyridine analysis.
References
-
Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides".5[5]
-
Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling". 7[7]
-
ResearchGate. "Comparison of the IR spectra of pyridine-(NH3)n, n = 1-3 and those...". 1[1]
-
Canadian Science Publishing. "DIFFERENTIATION BETWEEN SOME 2,3- AND 2,5-DISUBSTITUTED PYRIDINE DERIVATIVES BY INFRARED SPECTROSCOPY". 2[2]
-
SciSpace. "Use of the fourier transform infrared spectroscopy in characterization of specific samples".3[3]
-
Universität Tübingen. "Hydration of Oligo(ethylene glycol) Self-Assembled Monolayers Studied Using Polarization Modulation Infrared Spectroscopy". 4[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. scispace.com [scispace.com]
- 4. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 5. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. piketech.com [piketech.com]
- 8. 2-Ethoxypyridine | C7H9NO | CID 84499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Ethoxy-5-(piperidin-2-yl)pyridine proper disposal procedures
The management and disposal of specialized heterocyclic compounds like 2-Ethoxy-5-(piperidin-2-yl)pyridine require strict adherence to environmental regulations and laboratory safety protocols. As a nitrogen-containing organic compound combining both pyridine and piperidine moieties, it exhibits basic properties and potential toxicity that necessitate its classification as hazardous chemical waste[1][2].
To ensure regulatory compliance and protect laboratory personnel, this guide outlines the self-validating, step-by-step procedures for the safe accumulation, storage, and disposal of this compound.
Hazard Characterization & Disposal Implications
Before initiating disposal, it is critical to understand the physicochemical profile of the waste stream. The following table summarizes the operational implications for 2-Ethoxy-5-(piperidin-2-yl)pyridine based on its chemical class.
| Chemical Property | Operational Disposal Implication |
| Chemical Class | Nitrogenous organic base (heterocycle). |
| Reactivity Profile | Must be strictly segregated from strong mineral acids and oxidizing agents to prevent vigorous, exothermic reactions[3]. |
| Sewer Prohibition | Under no circumstances may this hazardous substance be disposed of via a laboratory drain[4]. |
| EPA Classification | Managed as characteristic hazardous waste (toxicity/ignitability) depending on the solvent matrix used during research[5]. |
Waste Management Workflow
Workflow for the compliant laboratory disposal of nitrogenous organic waste.
Step-by-Step Disposal Methodology
The following protocol establishes a closed-loop system for waste management, ensuring that every action is grounded in causality and regulatory standards.
Step 1: Waste Segregation and Matrix Identification
-
Procedure: Identify whether the 2-Ethoxy-5-(piperidin-2-yl)pyridine is in a pure solid/liquid form or dissolved in a solvent matrix. Segregate this waste stream from incompatible chemicals.
-
Causality: Mixing incompatible wastes (e.g., basic pyridines with strong acids) can lead to dangerous exothermic neutralization reactions or the release of toxic gases[3]. Proper segregation is the foundational step in preventing laboratory incidents.
Step 2: Containerization
-
Procedure: Transfer the chemical into a primary receptacle that resists chemical degradation. Glass or high-density polyethylene (HDPE) containers are the industry standard for organic bases and solvents[1].
-
Causality: Using inappropriate containers (such as standard plastics that may degrade in the presence of organic solvents) leads to leaks and secondary contamination. The container must be kept tightly sealed at all times except when actively adding waste to prevent the volatilization of hazardous vapors[2][6].
Step 3: RCRA-Compliant Labeling
-
Procedure: Immediately affix a label to the container. The label must explicitly state "Hazardous Waste" and include the full chemical name (2-Ethoxy-5-(piperidin-2-yl)pyridine), the specific hazard classification (e.g., Toxic, Flammable), and the exact accumulation start date[1][6].
-
Causality: Mishandling and improper labeling are primary causes of laboratory safety failures. An unmarked container may be mistaken for non-hazardous waste, leading to dangerous exposure or illegal disposal[1]. Clear labeling ensures emergency responders and waste technicians know exactly how to handle the material.
Step 4: Satellite Accumulation Area (SAA) Management
-
Procedure: Move the sealed, labeled container to a designated Satellite Accumulation Area within the laboratory. The container must be placed inside a secondary containment system (e.g., a chemically resistant tray or bin)[1].
-
Causality: Secondary containment acts as a fail-safe. If the primary glass or HDPE container fails, the secondary system prevents the chemical spill from spreading to the floor, drains, or incompatible chemical storage areas[1].
Step 5: EHS Coordination and Final Disposition
-
Procedure: Do not attempt to chemically treat, neutralize, or evaporate this compound internally[3]. Once the container is full, or the regulatory time limit for the SAA is reached, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department[2][4].
-
Causality: The EPA mandates "cradle-to-grave" responsibility for hazardous chemicals[2][7]. EHS professionals will coordinate with licensed hazardous waste disposal firms to transport the material to an EPA-designated facility, where it will typically undergo high-temperature incineration to safely destroy the complex heterocyclic rings without environmental release[3][8].
References
-
How To Safely Dispose of Chemicals in Your Lab - Solvent Waste Management , Solvent Washer,[Link]
-
Chemical Disposal in Laboratories , Westlab,[Link]
-
Chemical Waste Disposal Information , Rowan University,[Link]
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices , Lab Manager,[Link]
-
Hazardous Waste Listings , EPA,[Link]
-
Hazardous Waste Disposal Procedures , Michigan Technological University,[Link]
-
Hazardous Waste Disposal Guidelines , Purdue University,[Link]
Sources
- 1. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 2. pfw.edu [pfw.edu]
- 3. discover.westlab.com [discover.westlab.com]
- 4. Chemical Waste Disposal Information [sites.rowan.edu]
- 5. epa.gov [epa.gov]
- 6. mtu.edu [mtu.edu]
- 7. flinnsci.com [flinnsci.com]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Personal protective equipment for handling 2-Ethoxy-5-(piperidin-2-yl)pyridine
The following technical guide details the safe handling, operational logistics, and disposal protocols for 2-Ethoxy-5-(piperidin-2-yl)pyridine . This document is designed for research scientists and laboratory personnel, prioritizing safety through Structure-Activity Relationship (SAR) analysis where specific toxicological data may be limited.
Compound Identification & Hazard Profile
Chemical Name: 2-Ethoxy-5-(piperidin-2-yl)pyridine Molecular Formula: C₁₂H₁₈N₂O Class: Functionalized Pyridine / Piperidine Derivative[1][2][3][4][5][6]
Risk Assessment Strategy (SAR Analysis): As a specific intermediate with limited public toxicological data, safety protocols must be derived from its structural analogs (e.g., 2-(piperidin-2-yl)pyridine and alkoxy-pyridines). These moieties suggest the compound acts as a skin/eye irritant and possesses acute oral toxicity .[7] The secondary amine (piperidine ring) introduces basicity, potentially causing caustic effects on mucous membranes.
GHS Classification (Derived)
| Hazard Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4][6][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3][4][5][7][8] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[3][4][5][7][8] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[4][8] |
Personal Protective Equipment (PPE) Matrix
Directive: Treat as a hazardous bioactive agent. Do not rely on standard "lab hygiene" alone.
| PPE Category | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill/Aerosolization) |
| Hand Protection | Double Nitrile Gloves (0.11 mm min. thickness). Change immediately upon splash. | Laminate / Barrier Gloves (e.g., Silver Shield®) for prolonged immersion or spill cleanup. |
| Eye Protection | Chemical Safety Goggles (tight-fitting). Face shield recommended if handling >5g solutions. | Full-Face Respirator with organic vapor/acid gas cartridges. |
| Respiratory | Fume Hood (Face velocity: 0.5 m/s). If outside hood: N95/P100 particulate respirator. | P100/OV Cartridge Respirator required if dust/mist is generated outside containment. |
| Body Defense | Lab Coat (Cotton/Polyester blend), long sleeves, closed-toe shoes. | Tyvek® Suit or chemical-resistant apron for large-scale handling. |
Operational Handling Protocol
A. Storage & Stability
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The secondary amine is sensitive to CO₂ (carbamate formation) and moisture.
-
Temperature: Refrigerator (2°C to 8°C ).
-
Container: Amber glass vial with a PTFE-lined cap to prevent photochemical degradation.
B. Weighing & Solubilization Workflow
-
Solubility Profile: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.
-
Static Warning: Piperidine derivatives often exist as electrostatic solids. Use an anti-static gun or ionizer during weighing.
Step-by-Step Solubilization:
-
Preparation: Place the balance inside the fume hood or use a localized powder containment hood.
-
Weighing: Tare a glass vial. Transfer solid using a stainless steel spatula. Do not use plastic spatulas (static risk).
-
Dissolution: Add solvent (e.g., DMSO) slowly.
-
Note: Amine solvation can be slightly exothermic. Ensure the vial is cool before capping.
-
-
Sealing: Parafilm the cap immediately after use to prevent hygroscopic absorption.
Emergency Response & Spill Management
Spill Cleanup Logic
-
Minor Spill (<500 mg):
-
Neutralize: Cover with a weak acid neutralizer (e.g., Citric Acid based spill kit) due to the basic amine.
-
Absorb: Use vermiculite or dry sand.
-
Clean: Wipe surface with 70% Ethanol, then soap and water.
-
-
Major Spill (>5g or Solution):
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes , holding eyelids open.[3][9] The basic nature requires prolonged flushing to prevent corneal opacity.
-
Skin Contact: Wash with soap and water.[3][4][6][10][11] Do not use ethanol on skin (increases permeability).
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).
Waste Disposal Plan
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation:
-
Solid Waste: Dispose of contaminated gloves/wipes in "Solid Hazardous Waste" bin.
-
Liquid Waste: Collect in "Non-Halogenated Organic Solvents" container (unless dissolved in DCM/Chloroform, then "Halogenated").
-
Rinseate: First rinse of the vial must go into the liquid waste stream, not down the drain.
-
Visualized Safety Workflows
Figure 1: Safe Handling Decision Logic
Caption: Decision tree for selecting appropriate containment and PPE based on the physical state of the compound.
Figure 2: Spill Response Protocol
Caption: Step-by-step response mechanism for liquid or solid spills in the laboratory.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53394621 (Analog: 2-(2-Piperidinyl)pyridine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
- 1. 1270362-47-4|2-Ethoxy-5-(pyrrolidin-2-yl)pyridine|BLD Pharm [bldpharm.com]
- 2. 423769-22-6_oxytetracycline hydrochlorideCAS号:423769-22-6_oxytetracycline hydrochloride【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aksci.com [aksci.com]
- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. actylislab.com [actylislab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
